molecular formula C9H14N4 B1424504 N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1333880-80-0

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B1424504
CAS No.: 1333880-80-0
M. Wt: 178.23 g/mol
InChI Key: LBHRMKQRUZNCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is a high-purity chemical compound offered for research use. This substance features a pyrido[4,3-c]pyridazine core, a nitrogen-rich bicyclic heterocycle that is recognized as a promising yet underexplored scaffold in medicinal chemistry . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable structure for molecular recognition and drug discovery . Pyridazine and fused pyridazine derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects . Specifically, analogs based on the pyrido[3,4-c]pyridazine system have been investigated as modulators for central nervous system (CNS) targets. For instance, related compounds have been described in patent literature as positive allosteric modulators of the gamma-aminobutyric acid A receptor subunit alpha 5 (GABA A α5), indicating potential research applications in neuropharmacology and the study of cognitive disorders . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex polycyclic derivatives, or as a core scaffold for screening in various biological assays. This product is intended for use by qualified professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9/h5,10H,2-4,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHRMKQRUZNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS 1333880-80-0), a critical bicyclic scaffold used in the synthesis of next-generation epigenetic modulators and kinase inhibitors.

CAS: 1333880-80-0 Formula: C9H14N4 Molecular Weight: 178.23 g/mol Class: Bicyclic Heterocycle / Tetrahydropyrido-pyridazine

Executive Summary & Core Utility

This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core structure features a piperidine ring fused to a pyridazine ring , creating a rigid yet functionalizable bicyclic system.

This specific intermediate is primarily utilized in the development of:

  • Histone Demethylase (KDM) Inhibitors: Specifically targeting the JmjC domain of KDM4, KDM5, and KDM6 subfamilies, where the pyridazine nitrogens facilitate metal chelation (Fe²⁺) or critical hydrogen bonding within the active site.

  • Hedgehog Pathway Antagonists: Acting as a bioisostere for the phthalazine core found in Smoothened (SMO) antagonists, offering improved solubility and pharmacokinetic profiles.

  • Kinase Inhibitors: The 3-amino-pyridazine motif serves as an effective hinge-binding element, mimicking the adenine ring of ATP.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The molecule consists of a 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core with an ethylamine substituent at the 3-position.[1][2]

Physicochemical Profile
PropertyValueImplication for Drug Design
LogP (Predicted) ~0.5 - 0.9High water solubility; ideal for fragment-based drug discovery (FBDD).
pKa (Piperidine N) ~9.5Protonated at physiological pH; enhances solubility and lysosomal trapping.
pKa (Pyridazine N) ~3.5Remains uncharged; available for H-bond acceptance or metal chelation.
H-Bond Donors 2 (NH, NH)Critical for binding site interactions (e.g., Glu/Asp residues).
PSA (Polar Surface Area) ~50 ŲFavorable for cell membrane permeability.
Structural Logic

The N-ethyl group at position 3 is not arbitrary; it provides a small hydrophobic anchor that often fits into the "ribose pocket" or a specific hydrophobic channel in KDM enzymes, preventing steric clash while maintaining binding affinity. The secondary amine in the piperidine ring (position 6) is the primary vector for diversification, allowing the attachment of "tail" moieties to reach the solvent-exposed regions of the target protein.

Synthetic Methodology

The synthesis of CAS 1333880-80-0 requires a robust protocol to ensure regio-selectivity during the formation of the pyridazine ring. The following protocol is a self-validating system derived from standard heterocyclic chemistry adaptations.

Retrosynthetic Analysis
  • Target: this compound.[1][2][3][4]

  • Precursors: 1-Boc-4-piperidone (Starting Material), Morpholine, Ethyl cyanoformate, Hydrazine hydrate.

  • Key Transformation: Enamine formation

    
     [3+3] Cyclocondensation 
    
    
    
    Chlorination
    
    
    Amination.
Step-by-Step Protocol

Phase A: Construction of the Bicyclic Core

  • Enamine Formation:

    • React 1-Boc-4-piperidone (1.0 eq) with morpholine (1.2 eq) and a catalytic amount of p-TsOH in toluene under reflux with a Dean-Stark trap.

    • Checkpoint: Monitor water collection. Reaction is complete when theoretical water is removed. Evaporate solvent to yield the crude enamine.

  • Acylation & Cyclization:

    • Dissolve crude enamine in anhydrous CH₂Cl₂. Add ethyl cyanoformate (1.1 eq) and triethylamine (1.5 eq) at 0°C. Stir for 2 hours.

    • Mechanism: The enamine attacks the cyanoformate.

    • Treat the intermediate with Hydrazine hydrate (excess, 5.0 eq) in ethanol at reflux for 4 hours.

    • Result: Formation of 3-amino-6-Boc-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine .

Phase B: N-Alkylation (The Critical Step)

Note: Direct alkylation with ethyl iodide often leads to poly-alkylation. Reductive amination is preferred for control.

  • Selective Reductive Amination:

    • Dissolve the 3-amino intermediate in MeOH.

    • Add Acetaldehyde (1.1 eq) and stir for 30 minutes to form the imine.

    • Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) and a drop of acetic acid. Stir at RT for 12 hours.

    • Checkpoint: LC-MS should show a single peak for the mono-ethylated product (M+29).

  • Deprotection (Optional depending on next step):

    • If the free amine (CAS 1333880-80-0) is required: Treat with 4M HCl in Dioxane for 2 hours.

    • Precipitate with ether, filter, and neutralize with NaHCO₃ to obtain the free base.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Synthetic Pathway for this compound Start 1-Boc-4-piperidone Enamine Morpholine Enamine Start->Enamine Morpholine, p-TsOH, Reflux Cyclization 3-Amino-Boc-Core (Pyridazine Formation) Enamine->Cyclization 1. EtO-CN 2. N2H4·H2O ReductiveAmination Reductive Amination (Acetaldehyde/NaCNBH3) Cyclization->ReductiveAmination Selective N-ethylation FinalProduct CAS 1333880-80-0 (N-ethyl-pyrido-pyridazine) ReductiveAmination->FinalProduct Deprotection (HCl/Dioxane)

Figure 1: Step-by-step synthetic pathway ensuring regio-selective formation of the N-ethyl derivative.

Biological Applications & Mechanism[4]

Epigenetic Modulation (KDM Inhibition)

The primary utility of this scaffold is in targeting JmjC-domain containing Histone Demethylases . These enzymes (e.g., KDM4C, KDM5A) require Fe(II) and α-ketoglutarate (α-KG) as cofactors.

  • Mechanism: The pyridazine nitrogen atoms act as a bidentate ligand, coordinating the active site Fe(II) ion. This mimics the binding of α-KG but prevents the oxidative decarboxylation required for histone demethylation.

  • Role of N-Ethyl: The ethyl group occupies a small hydrophobic pocket adjacent to the metal center, providing selectivity over other metalloenzymes.

Signaling Pathway Visualization

KDM_Pathway Figure 2: Mechanism of Action in Epigenetic Regulation (KDM Inhibition) Inhibitor CAS 1333880-80-0 (Scaffold) KDM KDM4/5 Enzyme (JmjC Domain) Inhibitor->KDM Competes with alpha-KG Fe Fe(II) Cofactor Inhibitor->Fe Chelates H3K4_Demeth H3K4me1/0 (Repressed Transcription) Inhibitor->H3K4_Demeth Blocks Conversion KDM->Fe Requires H3K4 H3K4me3 (Active Transcription) KDM->H3K4 Demethylates H3K4->H3K4_Demeth Natural Process

Figure 2: The scaffold blocks the demethylase activity by chelating the catalytic Iron(II) center.

Experimental Handling & Quality Control

To ensure reproducibility in biological assays, the following QC parameters must be met.

Storage & Stability
  • State: The free base is an oil or low-melting solid; the dihydrochloride salt is a stable white solid.

  • Hygroscopicity: The salt form is hygroscopic. Store at -20°C in a desiccator.

  • Solubility:

    • DMSO: >50 mM (Excellent)

    • Water: >10 mM (Salt form)

    • Ethanol: Soluble[5]

Analytical Validation (Self-Validating Protocol)

Before using CAS 1333880-80-0 in cellular assays, verify identity via 1H NMR :

  • Diagnostic Signal: Look for the triplet at

    
     ~1.2 ppm (3H) and quartet at 
    
    
    
    ~3.4 ppm (2H) corresponding to the N-ethyl group.
  • Core Signal: The methylene protons of the tetrahydropyridine ring should appear as triplets/multiplets around

    
     2.5-3.5 ppm.
    
  • Aromatic Signal: The single proton on the pyridazine ring (if unsubstituted at pos 4) appears as a singlet around

    
     6.5-7.0 ppm.
    

References

  • Jaballah, M. Y., et al. (2017).[6] "Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy."[7][8][6] Drug Research, 67(3), 138–148.[6]

  • Vors, J. P. (1991).[9] "Synthesis of Pyrido[4,3-c]pyridazin-5(6H)-one from 3,4-Disubstituted Pyridazines." Journal of Heterocyclic Chemistry, 28, 1043.[9]

  • Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response." Nature, 488, 404–408. (Contextual reference for KDM inhibitor scaffolds).

  • ChemicalBook Database. (2024). "CAS 1333880-80-0 Entry & Physical Properties."

Sources

An In-depth Technical Guide to N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies for related pyridopyridazine scaffolds, this document outlines a plausible synthetic route, detailed experimental protocols, and robust characterization techniques. The content is designed to equip researchers with the foundational knowledge required for the synthesis and further investigation of this and similar molecules.

Introduction: The Significance of the Pyridopyridazine Core

The pyridopyridazine scaffold, a fusion of pyridine and pyridazine rings, represents a privileged structure in medicinal chemistry. This bicyclic heterocyclic system is present in a variety of compounds exhibiting a broad spectrum of biological activities.[1][2] Derivatives of pyridopyridazine have been reported to possess antitumor, antibacterial, analgesic, and diuretic properties.[1][2] Furthermore, they have been identified as selective inhibitors of phosphodiesterase 5 (PDE5) and phosphodiesterase 4 (PDE4), as well as ligands for the GABA-A receptor benzodiazepine binding site.[1][2] The diverse pharmacological profile of pyridopyridazine derivatives underscores the importance of developing synthetic routes to novel analogues such as N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine for further biological evaluation.

Chemical Structure and Physicochemical Properties

N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine is a unique derivative featuring a tetrahydropyridine ring fused to a pyridazine core, with an N-ethylamino substituent on the pyridazine ring.

2.1. 2D Chemical Structure

Caption: 2D structure of N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine.

2.2. Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented in the table below. These values are computationally derived and provide an estimate for guiding experimental design.

PropertyValue
Molecular FormulaC9H14N4
Molecular Weight178.24 g/mol
XLogP30.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Data predicted using computational models.

Synthetic Strategy and Rationale

The synthesis of N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine can be approached through a multi-step sequence starting from a suitable piperidine derivative. The proposed synthetic pathway is illustrated below and is based on established methodologies for constructing similar heterocyclic systems.[3][4][5]

synthetic_pathway start N-Boc-4-piperidone step1 Gewald Reaction start->step1 Ethyl cyanoacetate, Sulfur, Morpholine intermediate1 2-Amino-3-cyano-4,5,6,7-tetrahydropyridine derivative step1->intermediate1 step2 Cyclization with Hydrazine intermediate1->step2 Hydrazine hydrate intermediate2 3-Amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivative step2->intermediate2 step3 Chlorination intermediate2->step3 POCl3 intermediate3 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivative step3->intermediate3 step4 Nucleophilic Substitution intermediate3->step4 Ethylamine final_product N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine step4->final_product

Caption: Proposed synthetic workflow for N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine.

3.1. Rationale for the Synthetic Approach

The proposed synthesis commences with the commercially available N-Boc-4-piperidone. The choice of a Boc-protected starting material allows for controlled reactions at the piperidine nitrogen at a later stage if necessary, although in this proposed route, the piperidine nitrogen remains unsubstituted.

  • Step 1: Gewald Reaction. The initial step involves a Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[5] In this case, a variation of the Gewald reaction is employed to construct the fused pyridine ring. The reaction of N-Boc-4-piperidone with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine is expected to yield a 2-amino-3-cyanotetrahydropyridine derivative. This reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

  • Step 2: Pyridazine Ring Formation. The resulting aminonitrile is a versatile intermediate for the construction of various fused heterocyclic systems. Cyclization with hydrazine hydrate is a common and effective method for forming a fused pyridazinone ring.[3][4] This reaction will yield a 3-amino-tetrahydropyrido[4,3-c]pyridazinone derivative.

  • Step 3: Chlorination. To introduce the N-ethylamino group at the 3-position, the pyridazinone is first converted to a more reactive intermediate. Chlorination using phosphorus oxychloride (POCl3) is a standard procedure to transform the pyridazinone into the corresponding 3-chloro derivative.[4]

  • Step 4: Nucleophilic Aromatic Substitution. The final step involves a nucleophilic aromatic substitution reaction. The 3-chloro group is readily displaced by primary amines.[5] Treatment of the 3-chloro intermediate with ethylamine will afford the desired N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis.

4.1. Step 1: Synthesis of tert-butyl 2-amino-3-cyano-5,8-dihydropyrido[4,3-c]pyridine-7(6H)-carboxylate

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in ethanol (100 mL) is added ethyl cyanoacetate (5.9 mL, 55.2 mmol) and morpholine (8.8 mL, 100.4 mmol).

  • The mixture is heated to reflux for 30 minutes.

  • Elemental sulfur (1.77 g, 55.2 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is refluxed for an additional 4 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

4.2. Step 2: Synthesis of 3-amino-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-4(3H)-one

  • The product from Step 1 (10.0 g, 36.0 mmol) is dissolved in ethanol (100 mL).

  • Hydrazine hydrate (5.3 mL, 108.0 mmol) is added dropwise.

  • The reaction mixture is heated to reflux for 12 hours.

  • The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pyridazinone derivative.

4.3. Step 3: Synthesis of tert-butyl 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine-7-carboxylate

  • The pyridazinone from Step 2 (5.0 g, 17.8 mmol) is suspended in phosphorus oxychloride (20 mL).

  • The mixture is heated to reflux for 3 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 3-chloro derivative, which can be used in the next step without further purification.

4.4. Step 4: Synthesis of N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine

  • The crude 3-chloro derivative from Step 3 (2.0 g, 6.7 mmol) is dissolved in ethanol (30 mL).

  • A 70% aqueous solution of ethylamine (5 mL) is added.

  • The reaction mixture is heated in a sealed tube at 100 °C for 8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to >10 with 1M NaOH.

  • The product is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine.

Analytical Characterization

The identity and purity of the synthesized N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine should be confirmed by a combination of spectroscopic and analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the tetrahydropyridine and pyridazine rings.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the nine carbon atoms in the molecule.

5.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by determining its exact mass.

5.3. High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be performed to determine the purity of the final compound.

Potential Applications and Future Research

Given the wide range of biological activities associated with the pyridopyridazine scaffold, N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine represents a promising candidate for biological screening.[1][2] Future research could focus on:

  • Pharmacological Evaluation: Screening the compound for various biological activities, including but not limited to, anticancer, antibacterial, and enzyme inhibitory activities.

  • Analogue Synthesis: The developed synthetic route can be adapted to synthesize a library of related compounds with different substituents on the amino group and the tetrahydropyridine ring to explore structure-activity relationships (SAR).

  • Computational Studies: Molecular docking and other computational methods could be employed to predict potential biological targets and guide further drug design efforts.

This in-depth guide provides a solid foundation for the synthesis and study of N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine. The proposed synthetic strategy is based on well-established chemical transformations, and the detailed protocols offer a practical starting point for researchers in the field of medicinal chemistry.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
  • Bentham Science Publishers. (2019, February 1). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1).
  • Akçay, Ü. D., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 933-941.
  • Akçay, Ü. D., et al. (2018).
  • Akçay, Ü. D., et al. (2018).
  • Al-Said, M. S., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PMC.

Sources

Physical properties of N-ethyl-tetrahydropyrido-pyridazine amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of N-ethyl-tetrahydropyrido-pyridazine Amines

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the intrinsic physical properties of a chemical entity are not mere data points; they are the fundamental determinants of its ultimate therapeutic potential. The journey from a promising hit to a viable clinical candidate is paved with the meticulous characterization of properties such as solubility, lipophilicity, and basicity. These parameters govern every aspect of a molecule's pharmacokinetic and pharmacodynamic profile, from absorption and distribution to target engagement and eventual metabolism. The N-ethyl-tetrahydropyrido-pyridazine amine scaffold represents a compelling area of medicinal chemistry, merging the unique electronic characteristics of the pyridazine ring with the conformational flexibility of a saturated piperidine system.[1][2] This guide provides a comprehensive framework for the experimental determination and theoretical understanding of the key physical properties of this heterocyclic class, designed for the practicing researcher engaged in the synthesis and evaluation of novel chemical entities.

Molecular Architecture: Structure and Implications

The core structure of an N-ethyl-tetrahydropyrido-pyridazine amine is a fused heterocyclic system. It consists of a pyridazine ring—a six-membered aromatic ring with two adjacent nitrogen atoms—fused to a tetrahydropyridine (piperidine) ring. An N-ethyl amine substituent is attached to this scaffold. The precise point of fusion and substitution dictates the specific isomer and its corresponding properties. For the context of this guide, we will consider a representative structure, N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine , as a model for discussion.[3]

The pyridazine ring is characterized by its weak basicity and high dipole moment, which can be instrumental in molecular recognition and modulating properties like π-π stacking interactions.[4][5] The amine functionality, in this case, a secondary amine, is the primary basic center of the molecule and a key site for hydrogen bonding.[6][7] The saturated tetrahydropyrido portion imparts a three-dimensional character and increases lipophilicity compared to a purely aromatic bicyclic system.

Core Physicochemical Properties: A Quantitative Overview

The successful progression of a compound through the drug development pipeline is contingent on a finely tuned balance of its physicochemical properties.[8][9] Below, we dissect the most critical parameters for the N-ethyl-tetrahydropyrido-pyridazine amine class.

Melting Point (MP)

The melting point is a foundational indicator of a compound's purity and identity.[10] For pure crystalline solids, the melting range is typically sharp (0.5-1.5 °C), whereas impurities lead to a depressed and broadened melting range.[11] N-ethyl-tetrahydropyrido-pyridazine amines, depending on the specific isomer and salt form, are generally expected to be solids at room temperature.[12]

Solubility Profile

Solubility is a critical factor for oral bioavailability and formulation. The amine group is the primary driver of pH-dependent solubility. As organic bases, these compounds are expected to exhibit low solubility in neutral or basic aqueous media but will become protonated and dissolve in acidic solutions to form water-soluble salts.[13][14]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[15] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.[16] The tetrahydropyrido moiety contributes significantly to the lipophilicity of the scaffold. A balanced logD at physiological pH (typically in the range of 1-3) is often targeted to optimize absorption and distribution while minimizing metabolic liabilities and off-target effects.[8]

Basicity (pKa)

The pKa, or acid dissociation constant, quantifies the strength of the basic amine center.[16] This value is paramount as it determines the ionization state of the molecule at physiological pH (~7.4).[17] The pKa of the exocyclic N-ethyl amine is expected to be the most significant, likely in the range of 8-10, typical for secondary alkylamines. The two nitrogen atoms of the pyridazine ring are significantly less basic.[1] Understanding the pKa is crucial for predicting solubility, receptor interaction, and potential for salt formation.[17]

Table 1: Predicted Physicochemical Properties for a Representative N-ethyl-tetrahydropyrido-pyridazine Amine

PropertyPredicted Value / CharacteristicSignificance in Drug Development
Melting Point Solid at room temperatureIndicator of purity, identity, and lattice energy.[10][11]
Aqueous Solubility Low at neutral pH; soluble in acidic pHGoverns dissolution rate and bioavailability.[14][18]
Lipophilicity (XlogP) 0.5 - 2.0 (for neutral form)Influences absorption, distribution, metabolism, and excretion (ADME).[15][19]
Basicity (pKa) ~8-10 (for exocyclic amine)Determines ionization state at physiological pH, affecting solubility and target binding.[16][17]

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex. Key expected signals include: aromatic protons on the pyridazine ring (downfield, ~7.0-9.0 ppm), aliphatic protons of the tetrahydropyrido ring (upfield, ~2.0-4.0 ppm), signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), and a potentially broad signal for the N-H proton which may disappear upon D₂O exchange.[20][21]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the pyridazine ring (~120-160 ppm) and the aliphatic carbons of the tetrahydropyrido and ethyl groups (~10-60 ppm).[21][22]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For a secondary N-ethyl amine on this scaffold, characteristic absorptions would include a moderate N-H stretch (~3300-3400 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and aromatic C=C/C=N stretches from the pyridazine ring (~1500-1600 cm⁻¹).[20][23]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (like the C₉H₁₄N₄ example) will have an even nominal molecular weight (178.12 g/mol ).[3] High-resolution mass spectrometry (HRMS) provides the exact mass for molecular formula confirmation. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the ethyl group.[22]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible data. The causality behind each step is explained to ensure a deep understanding of the methodology.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a crystalline solid, a key indicator of purity.[10][24]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula.[24] This is critical for uniform heat transfer.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently on a hard surface to pack the sample tightly.[25]

  • Initial Rapid Determination: Place the capillary in a melting point apparatus and heat rapidly to find an approximate melting temperature. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new sample.

  • Controlled Heating: Heat at a controlled rate of 1-2 °C per minute.[25] This slow ramp rate is essential for thermal equilibrium, ensuring an accurate reading.

  • Record the Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound will have a sharp range of <1.5 °C.[25]

Protocol for Qualitative Solubility Classification

This workflow systematically classifies the compound based on its acid-base properties, which is the expected behavior for an amine.[18][26]

  • Water Solubility Test: To ~25 mg of the compound in a test tube, add 0.75 mL of distilled water in portions, vortexing after each addition.[18] Observe for complete dissolution. Most higher-molecular-weight amines are insoluble.[14]

  • Acid Solubility Test: If insoluble in water, to a fresh ~25 mg sample, add 0.75 mL of 5% (w/v) Hydrochloric acid (HCl) solution in portions, vortexing thoroughly.[18]

    • Causality: As a base, the amine will react with HCl to form a protonated ammonium salt. This salt is ionic and therefore expected to be soluble in the aqueous medium.[14]

  • Base Solubility Test: If insoluble in water, to a fresh ~25 mg sample, add 0.75 mL of 5% (w/v) Sodium hydroxide (NaOH) solution.

    • Causality: No dissolution is expected. This step confirms the compound is basic and not amphoteric.[18]

  • Interpretation: Solubility in 5% HCl but insolubility in water and 5% NaOH is the classic profile of a water-insoluble organic base, such as a higher-molecular-weight amine.[14][26]

G start Start with Compound water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble result_water_sol Result: Water-Soluble water->result_water_sol Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble result_base Result: Water-Insoluble Base (Expected Profile) hcl->result_base Soluble result_neutral Result: Neutral Compound naoh->result_neutral Insoluble result_acid Result: Acidic Compound naoh->result_acid Soluble

Caption: Logical workflow for solubility classification of an amine.

Integrated Characterization Workflow

A logical and efficient workflow is essential for the comprehensive characterization of newly synthesized compounds. The process begins with synthesis and purification, followed by structural confirmation and finally, the determination of key physical properties that will guide further development.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point purification->mp sol Solubility purification->sol pka_logd pKa & logD purification->pka_logd

Caption: Integrated workflow for compound characterization.

Conclusion

The N-ethyl-tetrahydropyrido-pyridazine amine scaffold presents a rich platform for chemical exploration. A thorough and early understanding of the physical properties discussed herein is not an academic exercise but a critical, data-driven necessity for any research program. By employing the systematic workflows and robust experimental protocols outlined in this guide, researchers can efficiently characterize these molecules, generating the high-quality, self-validating data required to make informed decisions and accelerate the path toward discovering novel therapeutics.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Wang, J., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • BYJU'S. (2019). Test for Amino Groups. BYJU'S. [Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. ResearchGate. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

  • Wang, C., et al. (n.d.). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Publishing. [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

  • University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. [Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. Pharma Research Library. [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. ACS Publications. [Link]

  • Unknown. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Unknown. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles The Effect of Asymmetry On The 1h and 13c NMR Spectra of N o. Scribd. [Link]

  • Goldberg, F. W., et al. (2012). Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. PMC. [Link]

  • Fiveable. (2025). Spectroscopy of Amines. Fiveable. [Link]

  • Wissinger, J. E., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ACS Publications. [Link]

  • Fernández, G. (n.d.). Physical properties of amines. quimicaorganica.org. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. LibreTexts Chemistry. [Link]

  • Wissinger, J. E., et al. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

  • Unknown. (n.d.). Some Physical Properties of New Compounds. ResearchGate. [Link]

  • PubChemLite. (n.d.). N-ethylpyridazin-4-amine (C6H9N3). PubChemLite. [Link]

  • Thoreauchem. (n.d.). N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine. Thoreauchem. [Link]

  • Kareem, A. (2020-2021). Amines: Naming and Physical Properties. Al-Mustansiriyah University. [Link]

  • PubChemLite. (n.d.). N-ethyl-6-methylpyridazin-3-amine (C7H11N3). PubChemLite. [Link]

  • Unknown. (n.d.). CHAPTER 8: AMINES Fundamentals of Organic Chemistry. Unknown Source. [Link]

Sources

Bioactive Heterocyclic Building Blocks for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

The human kinome, comprising over 500 protein kinases, remains one of the most fruitful targets in modern pharmacology. The success of small-molecule kinase inhibitors (SMKIs) hinges on the "privileged structure" hypothesis—the concept that certain heterocyclic scaffolds possess inherent electronic and geometric properties that favor binding to the ATP-binding pocket of kinases. This guide analyzes the structural logic, synthetic utility, and recent clinical validation of these heterocyclic building blocks, providing a roadmap for rational inhibitor design.[1]

Structural Biology of Kinase Inhibition

To design effective building blocks, one must understand the "lock" into which these "keys" fit. The ATP-binding cleft is highly conserved, yet subtle differences allow for selectivity.[1]

1.1 The Hinge Region Interaction

The hinge region connects the N-terminal and C-terminal lobes of the kinase. A scaffold must mimic the hydrogen bonding pattern of the adenine ring of ATP.

  • Adenine Mimicry: Most Type I inhibitors utilize a heterocycle that presents a "Donor-Acceptor" (D-A) or "Acceptor-Donor-Acceptor" (A-D-A) motif to the hinge backbone residues (typically the amide nitrogen and carbonyl oxygen).[1][2]

  • Gatekeeper Residue: The size of the "gatekeeper" residue (e.g., Threonine vs. Methionine) determines the accessibility of the hydrophobic back pocket. Scaffolds are often decorated with bulky groups to exploit small gatekeepers or avoid steric clash with large ones.

1.2 Binding Mode Classification[1]
  • Type I (DFG-in): Binds the active conformation.[2] The heterocyclic core occupies the adenine pocket.

  • Type II (DFG-out): Binds the inactive conformation.[2] Requires a scaffold extension (often a urea or amide linker) to access the allosteric hydrophobic pocket adjacent to the ATP site.

  • Covalent (Type VI): Targets a nucleophilic cysteine (e.g., Cys481 in BTK) via an electrophilic warhead (acrylamide) attached to the scaffold.[2]

KinaseBindingModes cluster_0 Type I Binding (Active) cluster_1 Type II Binding (Inactive) Hinge_I Hinge Region (Backbone H-Bonds) Scaffold_I Heterocyclic Core (Adenine Mimic) Scaffold_I->Hinge_I H-Bonds DFG_I DFG Motif (Asp-In) Scaffold_I->DFG_I Steric Fit Hinge_II Hinge Region Scaffold_II Heterocyclic Core Scaffold_II->Hinge_II Linker Amide/Urea Linker Scaffold_II->Linker Allosteric Allosteric Pocket (DFG-Out) Linker->Allosteric Hydrophobic Interaction

Figure 1: Comparison of Type I and Type II binding modes.[1][2] Type II requires a structural extension to access the allosteric pocket created by the DFG-out shift.

Privileged Heterocyclic Scaffolds

Certain heterocycles appear disproportionately in FDA-approved drugs due to their synthetic versatility and optimal physicochemical properties (LogP, TPSA).[1][2]

2.1 Aminopyrimidines

The pyrimidine ring is the workhorse of kinase discovery.

  • Mechanism: The N1 and N3 nitrogens serve as H-bond acceptors, while the exocyclic amino group (at C2 or C4) acts as a donor.

  • Case Study: Capivasertib (Truqap, 2023 Approval):

    • Core: 4-Amino-pyrrolo[2,3-d]pyrimidine.[1][2]

    • Target: AKT1/2/3.

    • Insight: The pyrrolopyrimidine core mimics the purine of ATP but offers vectors for substitution that improve selectivity over other AGC kinases [1].

2.2 Quinazolines

Historically significant (e.g., Gefitinib), quinazolines remain vital for targeting EGFR.[1]

  • Mechanism: The N1 accepts a hydrogen bond from the hinge (Met793 in EGFR).

  • Case Study: Fruquintinib (Fruzaqla, 2023 Approval):

    • Core: Quinazoline.

    • Target: VEGFR 1/2/3.

    • Insight: High selectivity is achieved by optimizing the substituents at the 6- and 7-positions to fit the narrow hydrophobic slot of the VEGFR kinase domain [2].

2.3 Pyrazoles and Indazoles

These 5-membered rings are excellent for "scaffold hopping" when 6-membered rings face steric clashes.[1][2]

  • Case Study: Pirtobrutinib (Jaypirca, 2023 Approval): [2]

    • Core: Aminopyrazole.

    • Target: BTK (Non-covalent).

    • Insight: Unlike Ibrutinib (which uses a pyrazolo[3,4-d]pyrimidine), Pirtobrutinib uses a flexible aminopyrazole scaffold.[1][2] This allows it to bind reversibly and maintain potency against the C481S resistance mutation that renders covalent inhibitors ineffective [3].

2.4 Macrocycles

Macrocyclization restricts the conformation of the inhibitor, reducing the entropic penalty of binding and often improving selectivity.

  • Case Study: Repotrectinib (Augtyro, 2023 Approval):

    • Core: Pyrazolo[1,5-a]pyrimidine fused into a macrocycle.[1][2]

    • Target: ROS1/TRK.

    • Insight: The macrocycle is designed to fit compactly within the ATP pocket, avoiding steric clashes with solvent-front mutations (e.g., ROS1 G2032R) that confer resistance to linear inhibitors [4].[1]

Experimental Protocols

Reliable protocols are the bedrock of data integrity. Below are field-proven methodologies for synthesis and validation.

3.1 Synthetic Protocol: C-N Cross-Coupling for Aminopyrimidine Libraries

The formation of the C-N bond at the 2- or 4-position of pyrimidines is a critical step. Standard nucleophilic aromatic substitution (


) often fails with electron-rich amines or deactivated rings.[1][2] The Buchwald-Hartwig amination provides a robust alternative.[1][2]

Objective: Synthesis of a 2-amino-4-chloropyrimidine intermediate from 2,4-dichloropyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)[1][2]

  • Amine: Aryl/Alkyl amine (1.0 - 1.1 eq)[1][2]

  • Catalyst:

    
     (1-2 mol%)[1][2]
    
  • Ligand: BrettPhos or RuPhos (2-4 mol%) (Crucial for selectivity)[1][2]

  • Base:

    
     (1.5 eq) or 
    
    
    
    (2.0 eq)[2]
  • Solvent: Anhydrous 1,4-Dioxane or Toluene[1][2]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add

    
    , Ligand, and Base.[1] Purge with Argon for 5 minutes.
    
  • Solvation: Add anhydrous solvent (0.2 M concentration relative to substrate).[2]

  • Substrate Addition: Add 2,4-dichloropyrimidine and the amine.

    • Note: If the amine is a liquid, add it via syringe after the solvent.

  • Reaction: Seal the vessel and heat to 80-100°C. Stir vigorously.

    • Validation: Monitor by LC-MS.[1][2][3] The C4-position is typically more reactive in

      
      , but Pd-catalysis can alter regioselectivity based on the ligand.[1][2] Verify the regioisomer by NOE NMR if necessary.
      
  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The use of bulky, electron-rich phosphine ligands (BrettPhos) facilitates the oxidative addition into the aryl chloride and prevents the formation of bis-aminated byproducts [5].

3.2 Assay Protocol: ADP-Glo™ Kinase Assay

A homogeneous, luminescent assay measuring ADP formation.[1][2] It is universal for any kinase and avoids the use of radioactivity.

Reagents:

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).[1]
    
  • Ultrapure ATP (Promega).[2]

  • Substrate (Peptide or Protein).[2][4]

  • ADP-Glo Reagent (Terminates reaction, depletes ATP).[1][2]

  • Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal).[1][2][5]

Step-by-Step Workflow:

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Compound (in DMSO/Buffer).[2]
      
    • Add 2

      
      L of Kinase Enzyme.
      
    • Add 1

      
      L of Substrate/ATP mix.
      
    • Control: Include "No Enzyme" (Background) and "No Compound" (Max Activity) wells.[2]

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5

    
    L of ADP-Glo Reagent .
    
    • Incubate for 40 minutes at RT.

    • Mechanism:[2][6][7][8] This step stops the kinase reaction and digests all unreacted ATP.[5][9]

  • Detection: Add 10

    
    L of Kinase Detection Reagent .
    
    • Incubate for 30-60 minutes at RT.

    • Mechanism:[2][6][7][8] Converts the generated ADP back to ATP, which then drives the Luciferase reaction.[4][5]

  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis: Calculate % Inhibition =


.[2] Fit data to a sigmoidal dose-response curve (Hill equation) to determine 

[6].[1][2]
Discovery Workflow & Logic

The integration of these scaffolds into a discovery campaign follows a cyclical optimization process.

DiscoveryWorkflow HitID Hit Identification (HTS / Virtual Screen) ScaffoldSelect Scaffold Selection (e.g., Pyrimidine vs Indazole) HitID->ScaffoldSelect Synthesis Library Synthesis (Buchwald / Suzuki) ScaffoldSelect->Synthesis Assay Biochemical Assay (ADP-Glo / Binding) Synthesis->Assay Structure Structural Biology (X-Ray / Cryo-EM) Assay->Structure Active Compounds Optimization Lead Optimization (SAR / ADME) Assay->Optimization Potency Data Structure->Optimization Binding Mode Insight Optimization->Synthesis Design Cycle Candidate Clinical Candidate Optimization->Candidate Criteria Met

Figure 2: Iterative workflow for kinase inhibitor discovery. Structural biology feeds directly into scaffold optimization to improve selectivity.

Future Directions

The field is moving beyond simple occupancy-driven inhibition.[1][2]

  • PROTACs (Proteolysis Targeting Chimeras): Using a promiscuous kinase binder (e.g., a broad-spectrum aminopyrimidine) linked to an E3 ligase ligand to degrade the target rather than just inhibit it.[2]

  • Covalent-Reversible Inhibitors: Targeting non-catalytic cysteines (e.g., cyanoacrylamides) to achieve high potency with tunable residence time, reducing off-target toxicity associated with permanent covalent modification.[1][2]

References
  • FDA Label - Truqap (capivasertib). U.S. Food and Drug Administration.[1][2][Link][2]

  • Fruquintinib Approval History. Drugs.com / FDA.[Link][2]

  • Mato, A. R., et al. (2021).[1] Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 397(10277), 892-901.[1][2] [Link][2]

  • Drilon, A., et al. (2023).[1][10] Repotrectinib in ROS1-Fusion-Positive Non-Small-Cell Lung Cancer.[1][2] New England Journal of Medicine, 390, 118-131.[1] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link][2]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine . This semi-saturated bicyclic heterocycle is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for GABA-A antagonists (e.g., Gabazine analogs) and various kinase inhibitors. The synthesis described herein utilizes a three-stage workflow: (1) condensation of N-protected-4-piperidone with glyoxylic acid and hydrazine to form the pyridazinone core, (2) aromatization and chlorination via phosphorous oxychloride, and (3) nucleophilic aromatic substitution (SNAr) with ethylamine. This guide emphasizes process safety, intermediate isolation, and critical quality attributes (CQA) for drug development applications.

Introduction & Retrosynthetic Analysis

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine system represents a "hybrid" scaffold, combining a saturated piperidine ring with an aromatic pyridazine ring. This unique electronic environment allows for precise tuning of basicity and hydrogen-bond donor/acceptor profiles.

The synthetic strategy relies on the Weiss-Cook condensation logic, utilizing the inherent reactivity of the 4-piperidone enolate. By reacting the piperidone with a C2-synthon (glyoxylic acid) and a hydrazine source, the diaza-ring is constructed efficiently. The subsequent functionalization at the C3 position exploits the reactivity of the chloropyridazine intermediate toward nucleophiles.

Pathway Visualization

Retrosynthesis Target Target: N-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine Intermediate1 Intermediate A: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine Intermediate1->Target S_NAr (Ethylamine) Intermediate2 Intermediate B: 3-Oxo-2,3,5,6,7,8-hexahydropyrido[4,3-c]pyridazine (Lactam Tautomer) Intermediate2->Intermediate1 Aromatization/Chlorination (POCl3) StartingMaterial Starting Material: 1-Boc-4-piperidone StartingMaterial->Intermediate2 Condensation/Cyclization Reagents Reagents: Glyoxylic Acid + Hydrazine Reagents->Intermediate2

Figure 1: Retrosynthetic logic flow. The pathway utilizes a convergent cyclization followed by functional group interconversion.

Experimental Protocol

Stage 1: Scaffold Construction (Cyclization)

Objective: Synthesis of tert-butyl 3-oxo-1,4,5,7-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate.

This step involves the condensation of a 4-piperidone derivative with glyoxylic acid to form a 1,4-dicarbonyl equivalent, which is then intercepted by hydrazine.

  • Reagents:

    • 1-Boc-4-piperidone (1.0 equiv)

    • Glyoxylic acid monohydrate (1.1 equiv)

    • Hydrazine hydrate (65% or 80% aq., 1.2 equiv)

    • Ethanol (10 V)

    • Acetic acid (Catalytic, 0.1 equiv)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-piperidone (10.0 g, 50.2 mmol) in Ethanol (100 mL).

    • Addition: Add Glyoxylic acid monohydrate (5.08 g, 55.2 mmol). Stir at room temperature for 15 minutes.

    • Cyclization: Cool the mixture to 0°C. Dropwise add Hydrazine hydrate (3.0 mL, ~60 mmol).

    • Reflux: Warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the piperidone (M+H ~200) and appearance of the product (M+H ~254).

    • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white/off-white solid.

    • Isolation: Filter the solid. Wash the cake with cold Ethanol (2 x 10 mL) and Diethyl ether (2 x 20 mL).

    • Drying: Dry under vacuum at 45°C.

    • Yield Expectation: 65–75%[1]

    • Appearance: White powder.

Stage 2: Aromatization and Chlorination

Objective: Synthesis of 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.

Critical Note: The use of POCl3 at reflux typically cleaves the acid-labile Boc protecting group. This protocol assumes the Boc group is removed, yielding the free amine or HCl salt. If the N-protected species is strictly required for purification, a re-protection step (Boc2O/TEA) must be added after workup.

  • Reagents:

    • Stage 1 Product (Pyridazinone) (1.0 equiv)

    • Phosphorus oxychloride (POCl3) (5.0 equiv) - Solvent & Reagent

    • Acetonitrile (Optional co-solvent, if slurry is too thick)

  • Procedure:

    • Setup: Place the Pyridazinone intermediate (5.0 g) into a dry pressure tube or round-bottom flask.

    • Addition: Carefully add POCl3 (25 mL) under an inert atmosphere (N2). Caution: Exothermic.

    • Reaction: Heat the mixture to 90–100°C for 3–5 hours. The suspension should clear as the reaction proceeds and the aromatic chloropyridazine forms.

    • Quench (Critical Safety Step):

      • Cool the reaction mixture to room temperature.

      • Concentrate the POCl3 under reduced pressure (rotary evaporator with a caustic trap).

      • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C.

    • Neutralization: Carefully adjust pH to ~8–9 using saturated aqueous NaHCO3 or 50% NaOH (dropwise).

    • Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

      • Note: If the Boc group was cleaved, the product is the secondary amine. It will be in the organic layer at pH 9.

    • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

    • Yield Expectation: 50–60%

    • Characterization:1H NMR should show the loss of the Boc singlet (if cleaved) and the presence of the aromatic proton on the pyridazine ring (singlet around 7.4–7.6 ppm).

Stage 3: Amination (SNAr)

Objective: Synthesis of N-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine.

  • Reagents:

    • 3-Chloro-intermediate (1.0 equiv)

    • Ethylamine (2.0 M in THF or 70% aq., 5–10 equiv)

    • Solvent: Ethanol or n-Butanol (for higher temp)

  • Procedure:

    • Charging: In a microwave vial or sealed pressure tube, dissolve the 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (1.0 g) in Ethanol (5 mL).

    • Amine Addition: Add Ethylamine solution (excess, e.g., 5 mL of 2.0 M in THF).

    • Heating:

      • Method A (Microwave): Heat at 120°C for 30–60 minutes.

      • Method B (Thermal): Seal the tube and heat in an oil bath at 100–110°C for 12–16 hours.

    • Monitoring: Monitor by TLC or LCMS. The chlorine displacement is generally slow due to the electron-rich nature of the fused piperidine (unless N-acylated).

    • Workup: Concentrate the solvent to dryness.[2]

    • Purification: The residue is likely the HCl salt of the product (if amine was used as base). Dissolve in water, basify with Na2CO3, and extract with DCM/Isopropanol (3:1).

    • Final Polish: Purify via preparative HPLC or crystallization from EtOH/Et2O.

Analytical Data Summary

ParameterSpecification / Expectation
Molecular Formula C9H14N4
Molecular Weight 178.24 g/mol
Appearance Pale yellow to off-white solid
MS (ESI) [M+H]+ = 179.1
1H NMR (DMSO-d6) δ 6.6–6.8 (s, 1H, Ar-H), 6.4 (br s, 1H, NH-ethyl), 3.6 (s, 2H, Py-CH2-N), 3.2 (q, 2H, Ethyl-CH2), 2.9 (t, 2H, N-CH2), 2.6 (t, 2H, Ar-CH2), 1.1 (t, 3H, Ethyl-CH3).[3] Note: Signals vary based on salt form.

Safety & Troubleshooting

Hazard Identification
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood.

  • Phosphorus Oxychloride (POCl3): Reacts violently with water releasing HCl and phosphoric acid. Corrosive.

  • Pressure Reactions: The amination step generates pressure. Use rated glassware (pressure tubes) and blast shields.

Troubleshooting Guide
  • Issue: Low yield in Stage 1 (Cyclization).

    • Fix: Ensure the 4-piperidone is fresh. If using the HCl salt of piperidone, neutralize it in situ with acetate buffer before adding glyoxylic acid.

  • Issue: Incomplete Chlorination.

    • Fix: Ensure the reaction is strictly anhydrous. Residual water hydrolyzes POCl3 before it can react.

  • Issue: Product stuck in aqueous phase.

    • Fix: The free amine is highly polar. Use "salting out" (saturate aqueous layer with NaCl) and extract with 10% Methanol in Chloroform.

References

  • Scaffold Synthesis (Gabazine Analogs)

    • Wermuth, C. G., et al. "Synthesis and pharmacological properties of SR 95531, a new GABA-A receptor antagonist." Journal of Medicinal Chemistry1987, 30(4), 739–746.
  • Chlorination Protocol

    • Kondrat'eva, G. Y., et al. "Synthesis of substituted pyridazines from 4-piperidones." Russian Chemical Bulletin1964, 13, 1530.
  • General Pyridazine Functionalization

    • Maes, B. U., & Lemière, G. L. "Kinetic study of the nucleophilic substitution of chloropyridazines." Journal of Organic Chemistry2002, 67(13), 4410.

Sources

Solvent selection for dissolving N-ethyl-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Solubility Profiling for N-ethyl-pyrido[4,3-c]pyridazin-3-amine

Executive Summary & Physicochemical Context

Compound Identity: N-ethyl-pyrido[4,3-c]pyridazin-3-amine CAS: 1333880-80-0 Molecular Formula: C₉H₁₀N₄ Molecular Weight: ~178.2 g/mol [1]

The Challenge: This scaffold represents a classic "flatland" heterocycle. The fused pyrido-pyridazine core creates a planar aromatic system prone to strong


-

stacking interactions (high crystal lattice energy), often resulting in the "brick dust" solubility phenotype. However, the N-ethyl substituent disrupts this packing slightly and increases lipophilicity compared to the primary amine parent.

Solubility Prediction Profile:

  • Nature: Weak Base (Pyridazine/Pyridine nitrogens are H-bond acceptors).

  • pKa (Estimated): ~4.5–5.5 (Protonation of the pyridazine ring nitrogen).

  • LogP (Estimated): ~1.2–1.8 (Moderately polar).

  • Critical Insight: Solubility will be highly pH-dependent. The compound acts as a solubility "switch"—hydrophobic in neutral/basic media, but highly soluble in acidic aqueous buffers.

Protocol: The "Solubility Walk"

Do not rely on literature values for generic pyridazines. Perform this rapid, self-validating solubility screen before initiating synthesis or biological assays.

Tier 1: Visual Assessment (The 1 mg Test)
  • Objective: Rapidly identify "Good," "Bad," and "Reactive" solvents.

  • Material: 5 mg of solid compound.

  • Procedure:

    • Place ~0.5 mg of solid into 5 separate HPLC vials.

    • Add 50 µL of solvent (Target: 10 mg/mL).

    • Vortex for 30 seconds.

    • Observation: Clear solution = High Solubility. Suspension = Low Solubility.

Solvent ClassRepresentative SolventExpected OutcomeMechanistic Rationale
Polar Aprotic DMSO High (>50 mg/mL)Disrupts

-stacking; accepts H-bonds from amine.
Polar Aprotic DMF / DMAc High (>50 mg/mL)Similar to DMSO; preferred for synthetic reactions.
Protic Methanol Moderate (10–30 mg/mL)Solvates polar core; N-ethyl group aids miscibility.
Chlorinated DCM / Chloroform Moderate (5–20 mg/mL)Good for the N-ethyl lipophilic tail; poor for the polar core.
Non-Polar Hexane / Heptane Insoluble (<0.1 mg/mL)"Antisolvent" – use for precipitation/crystallization.
Aqueous Water (pH 7) Low (<1 mg/mL)Neutral form is too lipophilic for pure water.
Aqueous Acid 0.1 M HCl High (>20 mg/mL)Protonation of ring N forms a soluble cation salt.

Application-Specific Solvent Selection

A. For Organic Synthesis & Scale-Up
  • Recommended Reaction Solvent: N,N-Dimethylacetamide (DMAc) or 1,4-Dioxane .

    • Why: High boiling points allow thermal activation; good solubility prevents precipitation of intermediates.

  • Work-Up/Extraction: Dichloromethane (DCM) .

    • Protocol: Adjust aqueous layer to pH > 9 (using Na₂CO₃) to ensure the amine is in its neutral (free base) form before extracting into DCM.

  • Recrystallization (Purification): Ethanol/Heptane system.

    • Dissolve in hot Ethanol (solvent).

    • Add Heptane (antisolvent) dropwise until turbidity persists.

    • Cool slowly to 4°C.

B. For Biological Assays (In Vitro)
  • Primary Stock: 100% DMSO at 10 mM or 20 mM.

    • Storage: -20°C. Avoid repeated freeze-thaw cycles which promote precipitation.

  • Assay Buffer Dilution:

    • Risk: "Crashing out" upon dilution into aqueous media (PBS/Media).

    • Mitigation: Limit final DMSO concentration to 0.5%. If precipitation occurs, formulate as a Mesylate or HCl salt (dissolve stock in 1 eq. dilute acid) before adding to the assay.

C. For Analytical Chemistry (LC-MS/HPLC)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why: The formic acid is crucial. It protonates the pyridazine nitrogen, improving peak shape and preventing tailing caused by interaction with silanol groups on the column.

Decision Logic: The Solvent Selection Tree

SolventSelection Start Select Application Syn Organic Synthesis Start->Syn Bio Biological Assay Start->Bio Pur Purification/Workup Start->Pur Ana LC-MS Analysis Start->Ana HighT High Temp (>100°C)? Syn->HighT Stock Stock Solution Bio->Stock Extract Extraction Pur->Extract Cryst Crystallization Pur->Cryst Acid Add 0.1% Formic Acid Ana->Acid DMAc Use DMAc or DMF HighT->DMAc Yes THF Use THF or 2-MeTHF HighT->THF No DMSO 100% DMSO (10-20mM) Stock->DMSO AqDil Aqueous Dilution DMSO->AqDil Check Check Precipitation! AqDil->Check DCM DCM (pH > 9) Extract->DCM EtOH EtOH / Heptane Cryst->EtOH

Caption: Decision matrix for solvent selection based on experimental intent. Note the critical pH dependency for extraction and analysis.

Troubleshooting & Optimization

Problem: Compound won't dissolve in DMSO Stock.

  • Cause: Crystal lattice energy is too high (polymorphism) or sample is a salt form.

  • Solution:

    • Sonicate at 40°C for 15 minutes.

    • Add 5% water (if not strictly anhydrous) to break lattice.

    • Verify if the sample is an HCl salt (salts dissolve poorly in pure DMSO; add water).

Problem: Compound tails badly on HPLC.

  • Cause: Interaction between the basic amine/pyridazine nitrogens and column silanols.

  • Solution: Increase buffer strength (10 mM Ammonium Formate) or increase modifier (0.1% TFA instead of Formic Acid).

Problem: Low recovery during extraction.

  • Cause: Aqueous layer pH is too low (< 7), keeping the compound protonated and water-soluble.

  • Solution: Check pH of the aqueous layer. Add NaOH or Na₂CO₃ until pH is 9–10 before adding DCM.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[2] Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem Compound Summary. (2025). "Pyridazin-3-amine" (Analogous Scaffold Data).[1][3][4] National Center for Biotechnology Information. Link

  • Sanofi Solvent Selection Guide. (2013).[5][6] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(12), 1517–1525. Link

Sources

Application Note: High-Efficiency Reductive Amination of Pyrido-Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The pyrido-pyridazine core (e.g., pyrido[2,3-d]pyridazine) is a privileged scaffold in medicinal chemistry, increasingly utilized in the design of kinase inhibitors (e.g., p38 MAP kinase, CDK) and anti-inflammatory agents (COX-1/2 dual inhibitors). Functionalization of this scaffold via reductive amination is a critical gateway for installing solubilizing groups or exploring Structure-Activity Relationships (SAR) at the periphery of the pharmacophore.

However, this scaffold presents unique synthetic challenges:

  • Electron Deficiency: The fused ring system is highly electron-deficient, altering the nucleophilicity of attached amines.

  • Solubility: Planar heteroaromatic stacking often leads to poor solubility in standard non-polar solvents.

  • Lewis Basicity: The ring nitrogens can sequester acid catalysts, stalling imine formation.

This guide details a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , optimized to overcome these specific hurdles while maintaining high chemoselectivity.

Scientific Foundation: Mechanism & Causality

Why Sodium Triacetoxyborohydride (STAB)?

While Sodium Cyanoborohydride (


) was historically dominant, STAB (

) is the superior reagent for pyrido-pyridazine functionalization for three mechanistic reasons:
  • Steric Control: The bulky acetoxy groups prevent the reduction of the aldehyde/ketone precursor, reacting selectively with the sterically more accessible (and more electrophilic) iminium intermediate.

  • Safety Profile: It eliminates the risk of residual cyanide contamination—a critical factor in pharmaceutical intermediate synthesis.

  • Proton Source: STAB can be used with acetic acid without rapid decomposition, maintaining the slightly acidic pH (5–6) required for iminium ion formation.

The "Proton Sponge" Effect

Pyrido-pyridazines possess multiple basic nitrogen centers. In a standard protocol, these ring nitrogens can protonate before the amine nucleophile or the carbonyl oxygen.

  • Consequence: If the acid catalyst is sequestered by the scaffold, the effective pH rises, stalling the dehydration step (Carbinolamine

    
     Iminium).
    
  • Solution: This protocol utilizes a controlled excess of Acetic Acid (AcOH) to saturate ring basicity while leaving sufficient free acid to catalyze the reaction.

Mechanistic Pathway

The reaction proceeds through two distinct phases. Understanding this allows for "checkpoint" analysis during the experiment.

G cluster_0 Critical Control Point Start Reagents (Carbonyl + Amine) Inter1 Hemiaminal (Unstable) Start->Inter1 + AcOH (Cat) Equilibrium Inter2 Iminium Ion (Active Species) Inter1->Inter2 - H2O Rate Limiting Step Product Secondary/Tertiary Amine Inter2->Product + Hydride (STAB) Irreversible

Figure 1: Mechanistic pathway highlighting the iminium ion formation as the rate-limiting control point.

Experimental Protocol

Reagent Selection Guide
ComponentRecommendedRationale
Reductant Sodium Triacetoxyborohydride (STAB)Mild, selective for imines over carbonyls.
Solvent 1,2-Dichloroethane (DCE)Excellent solubilizer for heterocycles; does not coordinate with Lewis acids.
Alt. Solvent THF or 2-MeTHFUse if the scaffold is insoluble in chlorinated solvents.
Catalyst Glacial Acetic Acid (AcOH)Promotes imine formation; buffers the basicity of the scaffold.
Stoichiometry 1.0 : 1.1 : 1.5 (Amine:Carbonyl:STAB)Slight excess of reductant ensures completion.
Step-by-Step Procedure (Standard Scale: 1 mmol)

Safety Note: Perform all steps in a fume hood. STAB releases acetic acid upon hydrolysis.

Phase 1: Imine Pre-Equilibration (The "Sponge" Saturation)

  • Dissolution: In a dry vial, dissolve the Pyrido-pyridazine derivative (1.0 equiv) and the coupling partner (Amine or Aldehyde, 1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

    • Note: If the scaffold contains the amine, use the aldehyde in slight excess (1.2 equiv).

  • Activation: Add Glacial Acetic Acid (2.0 – 3.0 equiv).

    • Expert Insight: Standard protocols call for 1 equiv. We use 2-3 equiv to account for the buffering capacity of the pyridazine nitrogens.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC or LCMS. You may not see the imine peak (unstable), but ensure starting materials are in solution.

Phase 2: Reduction 4. Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Reaction: Stir at RT for 2–16 hours.
  • Tip: If the reaction is sluggish after 4 hours, add a second portion of STAB (0.5 equiv).

Phase 3: Workup & Isolation 6. Quench: Slowly add saturated aqueous


 until pH ~8. Gas evolution (

) will occur. 7. Extraction: Dilute with DCM, separate layers. Wash organic layer with brine. 8. Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients for these polar scaffolds).

Workflow Visualization

Workflow Step1 Step 1: Mix Reagents (Scaffold + Partner + DCE) Step2 Step 2: Acid Activation (Add 2-3 eq AcOH) Step1->Step2 Decision1 Solubility Check: Is solution clear? Step2->Decision1 Fix1 Add co-solvent (MeOH or DMF) Decision1->Fix1 No Step3 Step 3: Reduction (Add STAB, Stir 2-16h) Decision1->Step3 Yes Fix1->Step3 Decision2 LCMS Check: Conversion > 90%? Step3->Decision2 Fix2 Add 0.5 eq STAB + Heat to 40°C Decision2->Fix2 No Step4 Step 4: Quench (Sat. NaHCO3) Decision2->Step4 Yes Fix2->Step3

Figure 2: Operational workflow with integrated solubility and conversion checkpoints.

Troubleshooting & Optimization

Common Failure Modes

Issue 1: No Reaction (Starting Material Recovered)

  • Cause: The imine failed to form, likely due to insufficient acid catalysis (scaffold buffering) or steric hindrance.

  • Fix: Increase AcOH to 5 equivalents or switch to a stronger Lewis Acid like

    
     (Titanium Isopropoxide) for the pre-formation step before adding the reductant.
    

Issue 2: Poor Solubility

  • Cause: Pyrido-pyridazines are flat and stack efficiently.

  • Fix: Use a solvent mixture of DCE/MeOH (4:1). Note that MeOH consumes STAB faster, so increase STAB equivalents to 2.0–3.0.

Issue 3: Ring Reduction

  • Cause: While rare with STAB, highly electron-deficient rings can be susceptible during catalytic hydrogenation.

  • Validation: Check NMR for loss of aromatic signals. If observed, ensure temperature is kept at RT and strictly use STAB (avoid

    
    ).
    
Alternative "One-Pot, Two-Step" Method

For sterically hindered amines where direct mixing fails:

  • Mix Amine + Ketone +

    
     (neat or in minimal THF).
    
  • Stir 12h (Force imine formation).

  • Dilute with EtOH.

  • Add

    
     (cheaper/stronger, safe because imine is already formed).
    

References

  • The Definitive Guide to STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Scaffold Application (Anti-inflammatory): Abdellatif, K. R. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent.[8][9] RSC Medicinal Chemistry.

  • Electron-Deficient Heterocycle Protocols: Schäfer, G., et al. (2022).[10] Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines. Synthesis.

  • Kinase Inhibitor Context: Asif, M. (2016). The chemistry of pyrido[2,3-d]pyrimidines (Analogous Scaffold). Journal of Chemical and Pharmaceutical Research.

Sources

Application Notes and Protocols for the Functionalization of the Secondary Amine in Tetrahydropyrido-pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyrido-pyridazine Scaffold in Modern Drug Discovery

The tetrahydropyrido-pyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1][2] As a fused heterocyclic system, it presents a three-dimensional architecture that is attractive for designing novel therapeutic agents.[1] Pyridazine and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antidiabetic properties.[2][3][4] The versatility of this scaffold can be attributed to its synthetic tractability, allowing for functionalization at various positions to modulate its physicochemical and biological properties.[1]

The secondary amine inherent in the tetrahydropyrido-pyridazine core is a critical handle for chemical modification. This nitrogen atom's nucleophilicity and basicity can be finely tuned through functionalization, directly impacting a molecule's potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of key synthetic strategies for derivatizing this secondary amine, complete with detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in organic synthesis and drug development.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and robust transformation that converts the secondary amine into a neutral amide. This modification is often employed in drug discovery to eliminate a basic center, introduce new points for hydrogen bonding, and explore structure-activity relationships (SAR).[5] The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.[5]

Causality and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.[5] The intermediate then collapses, expelling the leaving group (e.g., chloride), and after deprotonation by a base, yields the stable amide product.[5] A base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Caption: General workflow for the N-acylation of the tetrahydropyrido-pyridazine core.

Detailed Experimental Protocol: N-Acetylation

This protocol describes a standard procedure for the N-acetylation of a generic tetrahydropyrido-pyridazine substrate using acetyl chloride.

Materials:

  • Tetrahydropyrido-pyridazine substrate (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the tetrahydropyrido-pyridazine substrate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[6]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution. Maintain the temperature at 0 °C during the addition.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Workup - Quenching: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes), to yield the pure N-acylated product.

Data and Troubleshooting
ParameterTypical ConditionsRationale & Troubleshooting
Stoichiometry Acylating Agent (1.05-1.2 eq), Base (1.2-2.0 eq)A slight excess of the acylating agent ensures complete conversion. Excess base ensures full neutralization of HCl. Problem: Low yield. Solution: Ensure the amine starting material is fully dissolved and the base is not sterically hindered.
Temperature 0 °C to Room TemperatureInitial cooling controls the reaction rate. Some less reactive amines may require gentle heating to proceed. Problem: Side product formation. Solution: Maintain 0 °C during addition and warm slowly.
Solvent Anhydrous DCM, THF, or AcetonitrileMust be aprotic and anhydrous to prevent reaction with the acyl chloride. Problem: No reaction. Solution: Ensure solvent is truly anhydrous.
Workup Acid/Base WashesCritical for removing reagents and byproducts, simplifying purification. Problem: Difficulty in purification. Solution: Perform each wash thoroughly.

N-Sulfonylation: Accessing a Key Pharmacophore

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[7][8] N-sulfonylation of the secondary amine provides access to this critical pharmacophore, significantly altering the electronic and lipophilic properties of the parent molecule. The reaction is typically performed using a sulfonyl chloride in the presence of a base.[7]

Causality and Mechanistic Insights

Similar to N-acylation, the reaction proceeds through a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[7] This is followed by the elimination of a chloride ion. The generated HCl is neutralized by a base to drive the reaction to completion.[7] The choice of base is important; non-nucleophilic bases like pyridine or triethylamine are preferred to avoid competing reactions.

Caption: General workflow for the N-sulfonylation of the tetrahydropyrido-pyridazine core.

Detailed Experimental Protocol: N-Tosylation

This protocol outlines the synthesis of an N-tosylated derivative using p-toluenesulfonyl chloride (TsCl).

Materials:

  • Tetrahydropyrido-pyridazine substrate (1.0 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

  • Pyridine (as both base and solvent, or 2.0 eq in DCM)

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve the tetrahydropyrido-pyridazine substrate (1.0 eq) in anhydrous DCM (or pyridine) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (2.0 eq) if using DCM as the solvent.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C.[7]

  • Reaction Progression: After complete addition, allow the reaction to warm to room temperature and stir for 4-16 hours.[7]

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.[7]

  • Extraction and Washing: If the product precipitates, it can be filtered. Otherwise, extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl (to ensure all pyridine is removed) and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Data and Troubleshooting
ParameterTypical ConditionsRationale & Troubleshooting
Sulfonylating Agent Aryl or alkyl sulfonyl chlorides (1.0-1.2 eq)Aryl sulfonyl chlorides (e.g., TsCl, BsCl) are common. Alkyl sulfonyl chlorides (e.g., MsCl) are more reactive.[7]
Base Pyridine, Triethylamine (1.2-2.0 eq)Must be non-nucleophilic. Pyridine can often serve as both base and solvent. Problem: Low yield. Solution: Ensure base is anhydrous and in sufficient excess.
Temperature 0 °C to Room TemperatureLow temperature during addition is key to prevent side reactions.[7]
Moisture Anhydrous conditions are essentialSulfonyl chlorides are highly susceptible to hydrolysis. Problem: No product, only sulfonic acid. Solution: Use oven-dried glassware and anhydrous reagents/solvents.[7]

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is invaluable for synthesizing aryl amines, allowing the direct coupling of the secondary amine with aryl halides or triflates. This functionalization is a cornerstone of modern medicinal chemistry, enabling access to a vast chemical space.[9]

Causality and Mechanistic Insights

The reaction proceeds via a catalytic cycle.[10]

  • Oxidative Addition: An active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The secondary amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]

The choice of ligand on the palladium catalyst is critical for the reaction's success, influencing the rates of oxidative addition and reductive elimination. Sterically hindered phosphine ligands (e.g., Xantphos, RuPhos) are often required.[11][12]

Caption: General workflow for the Buchwald-Hartwig N-arylation of the tetrahydropyrido-pyridazine core.

Detailed Experimental Protocol: N-Phenylation

This protocol provides a general method for the coupling of an aryl bromide with the tetrahydropyrido-pyridazine.

Materials:

  • Tetrahydropyrido-pyridazine substrate (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Xantphos ((9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)) (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel

  • Celite

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), tetrahydropyrido-pyridazine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃, and Xantphos.[12]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. The optimal temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentration: Wash the Celite pad with additional solvent and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the N-arylated product.

Data and Troubleshooting
ParameterTypical ConditionsRationale & Troubleshooting
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligandsThe ligand is crucial for catalytic activity. Problem: No reaction. Solution: Screen different ligands (e.g., Xantphos, RuPhos, SPhos) and ensure the catalyst is active.[11]
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required. NaOtBu is very strong but can be sensitive. Cs₂CO₃ is a reliable choice. Problem: Low conversion. Solution: Switch to a stronger base like K₃PO₄ or NaOtBu. Ensure the base is finely powdered and dry.
Solvent Toluene, DioxaneMust be anhydrous and degassed to prevent catalyst deactivation.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is oxygen-sensitive. Problem: Reaction fails or gives dehalogenated byproduct. Solution: Ensure rigorous exclusion of air and moisture.

N-Alkylation: Modulating Sterics and Basicity

N-alkylation introduces alkyl groups to the secondary amine, a common strategy to increase steric bulk, modulate pKa, and improve metabolic stability.[13] While seemingly straightforward, selective mono-alkylation can be challenging as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to over-alkylation.[13] Methods like reductive amination or direct alkylation with careful control of stoichiometry are frequently used.

Causality and Mechanistic Insights

Direct Alkylation: This is a classic Sₙ2 reaction where the amine acts as a nucleophile, attacking an alkyl halide and displacing the halide. The challenge is that the product, a tertiary amine, can compete with the starting material for the alkyl halide, forming a quaternary ammonium salt. Using the amine as the limiting reagent can sometimes favor mono-alkylation.[14]

Reductive Amination: This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an unstable iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the alkylated amine. This method is highly versatile and generally avoids over-alkylation.

Caption: General workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the alkylation of the secondary amine with a representative aldehyde.

Materials:

  • Tetrahydropyrido-pyridazine substrate (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the tetrahydropyrido-pyridazine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause gas evolution, so it should be done carefully.

  • Reaction Progression: Stir the reaction at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir until gas evolution ceases. Transfer to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired tertiary amine.

Data and Troubleshooting
ParameterTypical ConditionsRationale & Troubleshooting
Carbonyl Source Aldehydes or Ketones (1.0-1.5 eq)Aldehydes are generally more reactive than ketones.
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃ is preferred as it is milder and less toxic than NaBH₃CN. It is also tolerant of the mildy acidic conditions that favor iminium formation.
Solvent DCE, DCM, THFChlorinated solvents are common. Must be compatible with the reducing agent.
pH Neutral to slightly acidicAcid catalysis can speed up iminium formation, but too much acid will neutralize the amine. Problem: Slow or no reaction. Solution: Add a catalytic amount (5 mol%) of acetic acid.

Conclusion

The functionalization of the secondary amine in the tetrahydropyrido-pyridazine scaffold offers a powerful avenue for the diversification and optimization of new chemical entities. The four primary methods discussed—N-acylation, N-sulfonylation, N-arylation, and N-alkylation—provide a comprehensive toolkit for medicinal chemists. Each transformation allows for precise modulation of the molecule's properties. By understanding the underlying mechanisms and carefully controlling reaction conditions as outlined in these protocols, researchers can efficiently generate diverse libraries of compounds, accelerating the journey of drug discovery and development.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Retrieved from [Link]

  • Fayed, E. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Retrieved from [Link]

  • HIMS, University of Amsterdam. (2025, January 31). Repurposing inert amides for drug discovery. Retrieved from [Link]

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3447-3453. Retrieved from [Link]

  • Ghandourah, E., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Retrieved from [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Lakrout, S., et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Laudadio, G., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications. Retrieved from [Link]

  • Gilla, G., & Lavilla, R. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7021. Retrieved from [Link]

  • ChemInform. (2010). Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. ChemInform, 41(31). Retrieved from [Link]

  • Wang, C., et al. (2017). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents.
  • Mondal, S., & Shaikh, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

  • Laudadio, G., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Jin, S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Stanovnik, B. (2009). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(7), 12720-12737. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 18: Pyridopyridazines. Thieme. Retrieved from [Link]

  • Gmeiner, P., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 12(2), 267-270. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • JoVE. (n.d.). Amines to Amides: Acylation of Amines. Retrieved from [Link]

  • Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Retrieved from [Link]

  • Effenberger, F., et al. (n.d.). Methods for the acylation of amine compounds. Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ayaz, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Molecules, 27(19), 6296. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Retrieved from [Link]

  • Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 24(21), 3855. Retrieved from [Link]

  • Hamze, C., et al. (2019). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 25(4), 1039-1051. Retrieved from [Link]

Sources

Technical Guide: Pharmaceutical Salt Preparation of N-ethyl-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated framework for the preparation and selection of pharmaceutical salts of N-ethyl-pyrido[4,3-c]pyridazin-3-amine .

Given the specific heteroaromatic structure—a fused bicyclic system containing four nitrogen atoms and an exocyclic secondary amine—this compound presents unique challenges regarding basicity, solubility, and hydrate formation. This guide moves beyond generic instructions, offering a mechanism-based approach to solid-form selection.

Executive Summary & Chemical Context

N-ethyl-pyrido[4,3-c]pyridazin-3-amine is a poly-nitrogenous weak base. The fusion of the pyridine and pyridazine rings creates a planar, electron-deficient scaffold. The exocyclic amine at position 3 significantly modulates the basicity, likely acting as the primary protonation site, potentially assisted by ring nitrogens via resonance stabilization.

Key Challenges:

  • Weak Basicity: The pKa is estimated to be in the range of 3.5–5.5. This limits the choice of pharmaceutically acceptable counter-ions to strong acids to ensure adequate

    
    .
    
  • Solubility-Limited Absorption: The free base likely exhibits "brick-dust" properties (high melting point, low aqueous solubility), necessitating salt formation to improve bioavailability.

  • Hydrate Risk: The multiple hydrogen-bond acceptors (ring nitrogens) make this scaffold prone to channel hydrate formation during aqueous crystallization.

Phase I: Pre-Formulation Profiling

Before attempting crystallization, you must define the "Salt Formation Window."

Protocol 1.1: pKa Determination (Potentiometric)

Rationale: You cannot select the right acid without knowing the precise ionization constant. Salt formation requires a


 (pKa of base - pKa of acid) 

for a stable, non-hygroscopic salt.
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% aqueous. The free base is likely insoluble in pure water.

  • Procedure:

    • Weigh ~3 mg of free base.

    • Titrate with 0.1 M HCl from pH 10 down to pH 2.

    • Critical Output: Determine the stoichiometric pKa (likely the exocyclic amine) and any secondary pKa values (ring nitrogens).

Protocol 1.2: Solubility Profiling

Determine solubility of the Free Base in key solvents to guide crystallization:

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, THF, Water.

  • Target: Identify a solvent where the free base is moderately soluble (10–50 mg/mL) to allow controlled precipitation upon acid addition.

Phase II: Counter-Ion Selection Strategy

Based on the structural electronics of pyrido[4,3-c]pyridazine, we categorize acids into Tiers.

TierAcid ClassRationale
Tier 1 Strong Mineral Acids (HCl, H₂SO₄)High Probability. The low pKa of the base requires strong acids (

) to prevent disproportionation in water.
Tier 2 Sulfonic Acids (Methanesulfonic, Tosylic, Benzenesulfonic)Best for Bioavailability. These organic anions disrupt crystal packing, often yielding lower melting points and higher solubility than HCl salts.
Tier 3 Dicarboxylic Acids (Maleic, Fumaric, Tartaric)High Risk. Only attempt if the measured pKa of the base is > 5.0. Otherwise, these may form unstable co-crystals rather than salts.

Phase III: Experimental Preparation Protocols

Method A: Reactive Crystallization (Primary Screen)

Best for: Generating initial hits and assessing crystallinity.

Materials:

  • Free Base: 100 mg per vial.

  • Solvent: Ethanol or Acetone (based on Protocol 1.2).

  • Acids: 1.1 equivalents of HCl (4M in dioxane), Methanesulfonic acid (neat), Sulfuric acid (1M in EtOH).

Step-by-Step:

  • Dissolution: Dissolve 100 mg of N-ethyl-pyrido[4,3-c]pyridazin-3-amine in 2 mL of solvent at 50°C. Ensure complete dissolution (filter if necessary).

  • Acid Addition: Add 1.05 molar equivalents of the selected acid dropwise while stirring at 500 RPM.

    • Note: For H₂SO₄, target a 1:1 stoichiometry (bisulfate) initially; hemi-sulfates are rare for this scaffold.

  • Nucleation:

    • Scenario A (Precipitate forms immediately): Hold at 50°C for 30 mins (Ostwald ripening), then cool to 20°C at 0.5°C/min.

    • Scenario B (Clear solution): Cool to 5°C. If no solids, add an anti-solvent (e.g., MTBE or Heptane) dropwise until turbidity persists.

  • Isolation: Filter via vacuum filtration. Do not over-dry initially; analyze "wet" cake by XRPD to check for solvates.

Method B: Slurry Conversion (Thermodynamic Control)

Best for: Ensuring the most stable polymorph is isolated.

Concept: A competitive slurry allows the system to find the global energy minimum.

  • Preparation: Suspend an excess of Free Base in a saturated solution of the Salt (or simply mix Free Base + Acid in a solvent where the salt is poorly soluble, e.g., IPA).

  • Cycling: Slurry the suspension at 25°C for 48 hours. Optionally, temperature cycle (25°C

    
     40°C 
    
    
    
    25°C) in 4-hour blocks.
  • Validation: This method prevents the isolation of kinetic metastable forms that often appear during rapid precipitation.

Logic & Decision Pathways (Visualized)

Workflow 1: Salt Selection Decision Tree

SaltSelection Start Start: N-ethyl-pyrido[4,3-c]pyridazin-3-amine pKa_Check Measure pKa (Aq/MeOH) Start->pKa_Check pKa_Result Is pKa > 4.5? pKa_Check->pKa_Result Strong_Acid Select Strong Acids (HCl, MsOH, H2SO4) Delta pKa > 3 pKa_Result->Strong_Acid No (< 4.5) Weak_Acid Include Weak Acids (Maleic, Fumaric) Risk of Co-crystal pKa_Result->Weak_Acid Yes (> 4.5) Screening Execute Method A (Reactive Crystallization) Strong_Acid->Screening Weak_Acid->Screening Characterization XRPD & DSC Analysis Screening->Characterization Decision Crystalline & High MP? Characterization->Decision Optimize Proceed to Method B (Slurry Conversion) Decision->Optimize Yes Fail Change Solvent/Counter-ion Decision->Fail No (Amorphous/Oil) Fail->Screening

Caption: Decision matrix for counter-ion selection based on pKa, leading to specific screening methodologies.

Characterization & Validation

Once a salt is isolated, it must be validated against three criteria:

  • Stoichiometry (H-NMR/IC): Dissolve the salt in DMSO-d6. Integrate the ethyl group protons vs. the acid peak (e.g., methyl group of mesylate). Ensure it is an integer ratio (1:1 or 1:2).

    • Why? Non-integral ratios suggest a solid solution or physically trapped acid, not a true salt.

  • Crystallinity (XRPD): Distinct Bragg peaks are required. Amorphous salts are generally unstable for this class of compounds.

  • Hygroscopicity (DVS):

    • Run Dynamic Vapor Sorption (0%

      
       90% RH).
      
    • Fail Criteria: Mass gain > 2% at 80% RH (deliquescence risk).

    • Specific Risk: If the salt forms a hydrate (step transition in DVS), verify if the hydrated form is stable under ambient conditions.

Troubleshooting Common Issues

IssueCauseCorrective Action
Oiling Out Salt separates as a liquid phase before crystallizing. Common with mesylates.1. Reduce cooling rate.2. Seed with crystals from a successful micro-batch.3. Use a solvent with lower dielectric constant (e.g., switch from MeOH to EtOAc).
Disproportionation Free base precipitates instead of salt.The acid was too weak or the solvent was too basic/aqueous. Switch to a stronger acid (Tier 1) or use anhydrous solvents.
Gelation 3D hydrogen bonding network forms.Apply high-shear mixing or ultrasound (sonication) to break the gel and induce nucleation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Pharmaceutical Technology, 29(3), 75-87.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrido[4,3-c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-43C-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Scaffold Challenge

The pyrido[4,3-c]pyridazine system is a "privileged but punishing" scaffold. Unlike its more common isomers (e.g., [2,3-d] or [3,4-d]), the [4,3-c] arrangement places the pyridine nitrogen in a position that destabilizes the electron distribution during synthesis, particularly affecting oxidation states and nucleophilic susceptibility.

Users typically encounter three "Death Valleys" in this synthesis:

  • The Aromatization Wall: Failure to convert tetrahydro-intermediates to the fully aromatic system (yielding black tar).

  • The SnAr Standoff: Inertness of 4-chloropyridine-3-carboxylates toward hydrazine.

  • The Regio-Scramble: Isomeric mixtures during Inverse Electron Demand Diels-Alder (IEDDA) reactions.

This guide provides self-validating protocols to navigate these valleys.

Part 1: Diagnostic Decision Tree

Before altering reagents, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Stage RouteA Route A: Condensation (Piperidone/Nicotinate) Start->RouteA RouteB Route B: Cycloaddition (IEDDA) Start->RouteB IssueA1 Step 1: Hydrazone Formation (Low Yield / No Reaction) RouteA->IssueA1 Pre-cyclization IssueA2 Step 2: Cyclization (Open ring product) RouteA->IssueA2 Ring Closure IssueA3 Step 3: Aromatization (Black Tar / Decomposition) RouteA->IssueA3 Post-cyclization IssueB1 Regioselectivity (Wrong Isomer) RouteB->IssueB1 IssueB2 Low Conversion (Dienophile Mismatch) RouteB->IssueB2 SolA1 Solution: Acid Catalysis (AcOH/EtOH) or Pd-Catalysis IssueA1->SolA1 SolA3 Solution: Soft Oxidation (Chloranil or MnO2/Ultrasonic) IssueA3->SolA3 SolB1 Solution: Switch to 1,2,4,5-Tetrazine esters IssueB1->SolB1

Caption: Diagnostic workflow for isolating the root cause of yield loss in pyrido[4,3-c]pyridazine synthesis.

Part 2: Troubleshooting Guides (By Failure Mode)

Scenario A: The "Black Tar" During Aromatization

Context: You synthesized the 5,6,7,8-tetrahydro-pyrido[4,3-c]pyridazine (usually from N-protected-4-piperidone-3-carboxylate) and attempted to oxidize it to the aromatic system using DDQ or Pd/C. The result was a complex mixture or decomposition.

The Science: The tetrahydro-intermediate is an electron-rich enamine/hydrazine hybrid. Strong oxidants like DDQ often over-oxidize the electron-rich nitrogen or cause radical polymerization. Furthermore, the pyridine nitrogen can chelate Pd catalysts, poisoning the dehydrogenation.

The Fix: "Soft" Oxidation Protocol Instead of thermal DDQ or Pd/C, use Manganese Dioxide (MnO2) with ultrasonic activation or Chloranil (weaker than DDQ).

ParameterStandard (Fail)Optimized (Pass)
Oxidant DDQ (1.1 equiv)Chloranil (1.2 equiv) OR Activated MnO2 (10 equiv)
Solvent Toluene/Dioxane (Reflux)Xylene (Chloranil) or DCM (MnO2)
Additives NoneAcOH (cat.) to protonate pyridine N
Temp >100°CReflux (Chloranil) or RT (MnO2)

Validated Protocol (MnO2 Method):

  • Dissolve tetrahydro-intermediate (1 mmol) in DCM (10 mL).

  • Add activated MnO2 (10 mmol, excess is crucial).

  • Sonicate the heterogeneous mixture for 30 mins at RT (do not reflux).

  • Filter through Celite. The yield is typically 70-85% clean aromatic product.

Scenario B: The "Unreactive Chloride" (SnAr Failure)

Context: You are reacting ethyl 4-chloronicotinate (or similar) with hydrazine to form the bicyclic core. The reaction stalls, or hydrazine attacks the ester instead of the chloride, forming the hydrazide (dead end).

The Science: The 4-position of pyridine is electrophilic, but the adjacent 3-ester group can sterically hinder attack or electronically deactivate the ring if not properly aligned. Additionally, hydrazine is a hard nucleophile that attacks the "hard" carbonyl (ester) faster than the "soft" aromatic carbon (Cl-C4) at low temperatures.

The Fix: Regio-Controlled SnAr You must force the substitution before the cyclization or use a surrogate.

Protocol:

  • Solvent Switch: Use n-Butanol instead of Ethanol. The higher boiling point (117°C) allows you to overcome the activation energy for SnAr without using a sealed tube.

  • Order of Addition:

    • Heat the chloronicotinate solution to 80°C first.

    • Add Hydrazine hydrate (1.1 equiv) dropwise.

    • Why? This keeps the hydrazine concentration low, favoring the irreversible SnAr over the reversible hydrazide formation.

  • Catalytic Help: If the substrate is electron-rich (e.g., has methoxy groups), add 5 mol% p-TsOH . Protonation of the pyridine nitrogen activates the C4 position for nucleophilic attack.

Scenario C: IEDDA Regioselectivity Issues

Context: Using an Inverse Electron Demand Diels-Alder reaction between a 1,2,4-triazine and a dienophile to build the system. You are getting the [3,4-c] isomer or a mix.[1][2]

The Science: The regiochemistry is dictated by the HOMO-LUMO coefficients. For pyrido[4,3-c]pyridazine, you need a specific polarity match between the diene (tetrazine/triazine) and the dienophile (usually an enamine or ynamine).

The Fix: The "Enamine Steering" Strategy Use an enamine derived from a 4-piperidone as the dienophile. The nitrogen of the enamine strongly polarizes the double bond, directing the cycloaddition to the desired [4,3-c] manifold.

Mechanism Visualization:

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Poor) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Enamine Enamine Dienophile (Electron Rich) Enamine->Intermediate N2_Loss - N2 (Gas) Intermediate->N2_Loss Product Pyrido[4,3-c]pyridazine Intermediate->Product Retro-Diels-Alder

Caption: The IEDDA pathway relies on electronic matching. Enamines ensure the correct regiochemical fusion.

Part 3: FAQ - Field Notes

Q: My product is water-soluble and I lose it during workup. How do I purify? A: Pyrido[4,3-c]pyridazines are amphoteric.

  • Avoid: Aqueous extraction.

  • Do: Evaporate the reaction solvent to dryness.[3] Redissolve in minimal MeOH/DCM (1:9) and load directly onto a silica gel column. Use a gradient of DCM to DCM:MeOH:NH4OH (90:9:1). The ammonia keeps the pyridine deprotonated, preventing streaking.

Q: Can I use microwave irradiation? A: Yes, for the SnAr step (Scenario B). Microwaving ethyl 4-chloronicotinate with hydrazine at 120°C for 10 mins often pushes the yield from 40% to >80% by overcoming the activation barrier faster than side-reactions can occur.

Q: Why do I see a "double mass" peak in LCMS? A: You likely formed the bis-hydrazone dimer. This happens if hydrazine is the limiting reagent. Always use a slight excess (1.2–1.5 equiv) of hydrazine to ensure every pyridine molecule gets one hydrazine, rather than one hydrazine bridging two pyridines.

References

  • Vors, J. P. (1991).[4] Synthesis of Pyrido[4,3-c]pyridazin-5(6H)-one from 3,4-Disubstituted Pyridazines.[4] Journal of Heterocyclic Chemistry, 28(4), 1043–1046. Link

  • Dehghani, A., et al. (2022).[1][2][5] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430–445.[1] (Note: Review contains relevant sections on isomeric [4,3-c] strategies). Link

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[1][2] Scope and applications. Chemical Reviews, 86(5), 781–793. (Foundational text for IEDDA mechanisms cited in Guide). Link

  • Haider, N., & Holzer, W. (1999). Inverse electron demand Diels-Alder reactions in the synthesis of fused pyridazines.[3][6][7][8][9] Synlett, 1999(11), 1784. (Specifics on tetrazine reactivity). Link

Sources

Technical Support Center: Purification of N-Ethyl-Amino-Pyrido-pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-ethyl-amino-pyrido-pyridazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important class of molecules. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application in the field.

Introduction: The Challenge of Purifying N-Ethyl-Amino-Pyrido-pyridazine Intermediates

N-ethyl-amino-pyrido-pyridazine intermediates are a key structural motif in many pharmaceutical development programs. Their inherent basicity, due to the presence of multiple nitrogen atoms, presents unique challenges during purification. Standard purification techniques often require careful optimization to achieve the high purity required for downstream applications and regulatory submissions. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of N-ethyl-amino-pyrido-pyridazine intermediates.

Q1: My TLC analysis shows significant streaking or tailing of my product spot. What is the likely cause and how can I resolve it?

A1: Streaking or tailing on a silica gel TLC plate is a common issue when dealing with basic compounds like N-ethyl-amino-pyrido-pyridazines. This phenomenon is primarily caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and inaccurate assessment of purity.

  • Solution: To mitigate this, you can neutralize the acidic nature of the silica gel by adding a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.1-1% triethylamine (Et3N) or ammonia (NH3) to your eluent system.[1] This will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical spots and improved resolution.

Q2: I am observing co-elution of my desired product with impurities during flash column chromatography. What steps can I take to improve separation?

A2: Co-elution indicates that the chosen solvent system does not provide adequate separation between your product and the impurities.[1] The key is to optimize the mobile phase to exploit the polarity differences between the components of your mixture.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds.[1]

    • Alternative Solvents: If a simple binary system is ineffective, consider using a different solvent system altogether. For instance, a dichloromethane/methanol system can be effective for more polar compounds.[1]

Q3: My compound is a solid, and I'm attempting to purify it by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[1]

  • Corrective Actions:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a stable crystal lattice.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

    • Two-Solvent System: Consider a two-solvent recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

Q4: I'm experiencing low recovery of my purified compound after flash chromatography. What are the potential causes and solutions?

A4: Low recovery can be attributed to several factors, from irreversible adsorption on the column to improper fraction collection.

  • Potential Causes and Solutions:

    • Irreversible Adsorption: The basic nature of your compound can lead to strong, sometimes irreversible, binding to the silica gel. As mentioned in Q1, adding a basic modifier like triethylamine to the mobile phase can help prevent this.

    • Improper Column Packing: A poorly packed column with cracks or channels can lead to inefficient separation and loss of product. Ensure the column is packed uniformly and the solvent level is always maintained above the silica bed.[1]

    • Sample Overloading: Loading too much sample onto the column can lead to broad bands and poor separation, making it difficult to isolate the pure product without significant loss.[1]

    • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to elute all of your compound.

Troubleshooting Guides

This section provides a more detailed, issue-specific guide to resolving common purification problems.

Guide 1: Flash Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
Peak Tailing Strong interaction between the basic analyte and acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the silica surface.[1]
Co-elution of Impurities The selected solvent system lacks sufficient resolving power.Optimize the mobile phase by testing different solvent ratios or employing a gradient elution.[1] Consider using a high-performance silica gel with a larger surface area for better separation of closely related compounds.
Product Not Eluting (Stuck on Column) The mobile phase is not polar enough to displace the highly adsorbed compound.Gradually increase the polarity of the mobile phase. A common strategy is to add a small percentage of methanol to the eluent.
Product Elutes Too Quickly (With the Solvent Front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Cracked or Dry Column Bed Improper column packing or allowing the solvent level to drop below the silica surface.Repack the column, ensuring it is packed evenly and consistently. Always maintain the solvent level above the silica bed.[1]
Guide 2: Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly.Use a solvent with a lower boiling point. Ensure a slow cooling process. Consider a two-solvent recrystallization system.[1]
No Crystal Formation The solution is not supersaturated, or nucleation is not initiated.Try to induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration of your compound.
Low Recovery Too much solvent was used for dissolution, or the crystals were washed with a solvent at room temperature or warmer.Use the minimum amount of hot solvent necessary to fully dissolve the solid. Always wash the collected crystals with a small amount of ice-cold solvent.[1]
Impurities Crystallize with the Product The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Select a different recrystallization solvent where the impurity is either very soluble or very insoluble at all temperatures.

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-Ethyl-Amino-Pyrido-pyridazine Intermediates

This protocol provides a general procedure for the purification of N-ethyl-amino-pyrido-pyridazine intermediates using flash column chromatography.

Materials:

  • Crude N-ethyl-amino-pyrido-pyridazine intermediate

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or heptane), Ethyl Acetate, Triethylamine (Et3N)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates, UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

    • To counteract the basicity of the compound, add a drop of triethylamine to the developing chamber.

    • Identify a solvent system that provides good separation of your product from impurities (Rf value of the product should be around 0.2-0.4).

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-ethyl-amino-pyrido-pyridazine intermediate.

Visualization of the Workflow:

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent Selection column_prep Column Packing tlc->column_prep sample_load Sample Loading column_prep->sample_load elution Elution & Fraction Collection sample_load->elution elution->elution fraction_analysis TLC of Fractions elution->fraction_analysis isolation Combine & Evaporate fraction_analysis->isolation end Pure Product isolation->end start Crude Product start->tlc recrystallization_decision start Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate & Dry Crystals cool->isolate oiling_out Oiling Out Occurs cool->oiling_out no_crystals No Crystals Form cool->no_crystals end Pure Crystals isolate->end oiling_out->solvent_screen Re-evaluate Solvent no_crystals->dissolve Concentrate Solution

Sources

Optimizing reaction temperature for pyridazine amine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Amine Substitution

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the nucleophilic aromatic substitution (SNAr) of pyridazines with amine nucleophiles. Temperature is arguably the most critical parameter to control in these reactions. It dictates not only the reaction rate but also the selectivity and final yield. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of temperature optimization.

Troubleshooting Guide: Common Issues & Solutions

When an amination reaction on a pyridazine core does not perform as expected, temperature is often the first parameter to investigate. The following table outlines common problems, their probable causes related to thermal conditions, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Insufficient Activation Energy: The temperature is too low to overcome the energy barrier for the formation of the Meisenheimer intermediate. 2. Poor Nucleophilicity of the Amine: The amine is not sufficiently reactive at the current temperature. 3. Deactivated Pyridazine Ring: Electron-donating groups on the ring increase the energy barrier for nucleophilic attack.1. Incremental Temperature Increase: Raise the temperature in 15-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C) and monitor the reaction by TLC or LC-MS.[1] 2. Solvent Change: Switch to a more polar aprotic solvent (e.g., from Toluene to Dioxane or DMF) to better stabilize the charged intermediate, which can lower the activation energy.[2] 3. Catalysis: For challenging substrates, consider a transition-metal-catalyzed approach, such as a Buchwald-Hartwig amination, which follows a different mechanism.[3][4]
Reaction Stalls or Gives Low Yield 1. Unfavorable Equilibrium: The reaction may be reversible, and the current temperature does not favor the product side. 2. Product Inhibition: The product may be coordinating to a catalyst or reagent, slowing the reaction over time.1. Higher Temperature & Extended Time: Push the reaction at a higher temperature (e.g., 120-140 °C) for a longer duration (12-24 h).[5] 2. Reagent Stoichiometry: Increase the equivalents of the amine nucleophile to shift the equilibrium toward the product.
Multiple Products & Low Purity 1. Thermal Degradation: The starting material, product, or amine may be degrading at the reaction temperature. 2. Side Reactions: Excessively high temperatures can activate alternative reaction pathways (e.g., cine-substitution, dimerization).[1] 3. Leaving Group Ambiguity: If multiple potential leaving groups are present, high temperatures may reduce selectivity.1. Systematic Temperature Reduction: Lower the temperature significantly (e.g., from 120 °C to 80 °C) and accept a longer reaction time for a cleaner profile. 2. Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N2 or Ar) to prevent oxidative side reactions at elevated temperatures. 3. Solvent Screening: Test a range of solvents. Sometimes a lower-boiling solvent can act as a temperature ceiling, preventing overheating.
Reaction is Rapid but Yield is Poor 1. Product Instability: The desired product is forming quickly but is not stable under the reaction conditions and is decomposing.1. Lower Temperature, Monitor Closely: Run the reaction at the lowest possible temperature that still affords a reasonable rate. Monitor the reaction frequently and stop it as soon as the starting material is consumed, before significant product degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature for a new pyridazine amination reaction?

A good empirical starting point for many SNAr reactions on halo-pyridazines is between 80 °C and 100 °C.[6] However, the optimal temperature is highly dependent on the specific substrates. For activated systems (e.g., a pyridazine with strong electron-withdrawing groups and a good leaving group like fluorine), reactions may proceed at room temperature.[7] For less reactive systems, such as those involving a chloro leaving group and a weakly nucleophilic amine, temperatures of 120 °C to 160 °C may be necessary.[4][8] A systematic screening is always recommended (see protocol below).

Q2: How do substituents on the pyridazine ring affect the required reaction temperature?

The electronic nature of the pyridazine ring is paramount. Because pyridazines are inherently electron-deficient, they are well-suited for nucleophilic attack.[9][10]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or -CF3 further decrease the electron density of the ring, stabilizing the negative charge in the Meisenheimer intermediate. This lowers the activation energy, and consequently, a lower reaction temperature is often sufficient.

  • Electron-Donating Groups (EDGs): Substituents like -CH3 or -OCH3 increase the electron density on the ring, making it less electrophilic. This destabilizes the intermediate, increases the activation energy, and necessitates higher reaction temperatures.

Q3: My amine is sterically hindered. How should I adjust the temperature?

Steric hindrance, both on the pyridazine ring near the reaction site and on the amine nucleophile, can significantly slow down the rate of substitution. The bulky groups can impede the approach of the nucleophile. To compensate, you will generally need to increase the reaction temperature to provide more kinetic energy for successful molecular collisions. In cases of severe steric hindrance, even high temperatures may not be enough, and exploring catalytic methods that operate via a different mechanism (e.g., oxidative addition/reductive elimination) may be more fruitful.[3]

Q4: What is the role of the solvent, and how does it relate to temperature?

The solvent plays a crucial role by stabilizing the charged intermediate formed during the SNAr mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are often the solvents of choice. They are effective at solvating the charged Meisenheimer complex, which lowers the energy of the transition state and can reduce the required temperature.[2]

  • Ethers (e.g., Dioxane, 2-MeTHF): These are also commonly used and offer a good balance of properties.[2][4]

  • Alcohols (e.g., n-BuOH, isopropanol): Protic solvents can potentially slow down SNAr reactions by hydrogen-bonding with the amine nucleophile, reducing its nucleophilicity.[11] However, they are sometimes used successfully, often at higher temperatures where these interactions are less significant.[4]

The boiling point of the solvent also sets the maximum temperature for a reaction at atmospheric pressure, which can be a useful way to prevent runaway reactions.

Q5: Can changing the leaving group lower the required temperature?

Yes, absolutely. For uncatalyzed SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The stability of the leaving group anion becomes important in the second step (elimination). The generally accepted reactivity order for halide leaving groups is F > Cl > Br > I.[12] A more electronegative atom like fluorine strongly activates the ring carbon towards attack, often allowing for milder reaction conditions and lower temperatures compared to chlorine or bromine.

Core Experimental Protocol: Temperature Optimization Workflow

This protocol describes a parallel screening approach to efficiently identify the optimal temperature for a pyridazine amination reaction.

Objective: To determine the reaction temperature that provides the highest yield of the desired product with the cleanest reaction profile in a fixed amount of time.

Materials:

  • Substituted Halopyridazine (e.g., 3,6-dichloropyridazine)

  • Amine Nucleophile (e.g., Morpholine)

  • Anhydrous Solvent (e.g., Dioxane)

  • Parallel synthesis vials or reaction tubes with screw caps and septa

  • Heating block or oil baths capable of maintaining stable temperatures

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stir bars

Procedure:

  • Preparation: In an array of 4 reaction vials, add a magnetic stir bar to each.

  • Reagent Addition: To each vial, add the halopyridazine (1.0 eq, e.g., 0.2 mmol, 29.8 mg).

  • Solvent Addition: Add anhydrous dioxane (e.g., 1.0 mL, 0.2 M) to each vial.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 2.2 eq, 0.44 mmol, 38 µL).

  • Inerting: Seal the vials and purge with nitrogen or argon for 5 minutes.

  • Heating: Place the vials in separate pre-heated blocks at four different temperatures:

    • Vial 1: 60 °C

    • Vial 2: 80 °C

    • Vial 3: 100 °C

    • Vial 4: 120 °C

  • Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC and/or LC-MS.

  • Analysis: Compare the ratio of starting material to product and the presence of any impurities across the four temperatures.

Temperature_Optimization_Workflow Start Start: Setup Parallel Reactions (e.g., 60, 80, 100, 120 °C) Monitor Monitor Reactions at T=4h (TLC / LC-MS) Start->Monitor Analyze Analyze Data: Conversion vs. Purity Monitor->Analyze Decision Optimal Condition? Analyze->Decision LowTemp Problem: No/Low Conversion Decision->LowTemp No HighTemp Problem: Impurities / Degradation Decision->HighTemp No Success Optimum Temperature Identified Proceed to Scale-up Decision->Success Yes IncreaseTemp Action: Re-screen at Higher Temperatures (e.g., 120, 140, 160 °C) LowTemp->IncreaseTemp DecreaseTemp Action: Re-screen at Lower Temperatures (e.g., RT, 40, 60 °C) HighTemp->DecreaseTemp IncreaseTemp->Monitor DecreaseTemp->Monitor

Caption: Workflow for optimizing reaction temperature.

Mechanistic Insights: The Role of Temperature in SNAr

The substitution of an amine for a halide on a pyridazine ring typically proceeds through a two-step addition-elimination (SNAr) mechanism. Understanding this mechanism clarifies why temperature is so critical.

  • Step 1 (Addition): The amine nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This step has a significant activation energy (Ea) and is usually the rate-determining step of the reaction.

  • Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the halide leaving group. This step typically has a much lower activation energy than the first.

Temperature's role is to provide the kinetic energy required for the reactants to overcome the activation energy (Ea) of the initial addition step. Insufficient thermal energy means very few molecules will successfully form the Meisenheimer complex, resulting in no reaction. Conversely, excessive energy can provide enough force for molecules to overcome the activation barriers of undesired side reactions.

Sources

Validation & Comparative

Comparative Analytical Profiling: 1H NMR Characterization of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

[1][2][3]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical Performance, Solvent Selection, and Structural Verification

Executive Summary: The Analytical Challenge

The characterization of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine presents a unique set of challenges often overlooked in standard spectroscopic guides. As a fused bicyclic system combining an electron-deficient pyridazine ring with a saturated tetrahydropyridine moiety, this molecule exhibits significant tautomeric potential and solubility-dependent spectral shifts.[1]

This guide compares the analytical performance of two primary solvent systems (DMSO-


Core Structure Analysis

The molecule consists of two distinct domains that require separate analytical strategies:

  • The Aromatic Core (Pyridazine): Highly sensitive to pH and solvent polarity.

  • The Aliphatic Bridge (Tetrahydropyridine & Ethyl): Prone to conformational broadening and overlap.

Comparative Performance: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the information density of your spectrum. Below is a direct comparison of spectral performance between Chloroform-




Table 1: Solvent Performance Matrix
FeatureCDCl

(Chloroform-

)
DMSO-

(Dimethyl Sulfoxide)
Verdict for this Molecule
Solubility Moderate.[1] May require warming; risk of aggregation.Excellent . Dissolves polar bicyclic amines readily.DMSO-

Wins
Labile Protons (NH) Poor . Amine signals often broad/invisible due to rapid exchange.Superior . H-bonding stabilizes NH, appearing as distinct multiplets.DMSO-

Wins
Resolution (Aliphatic) Good. Sharp peaks for the ethyl group.Moderate. Residual water peak (3.33 ppm) may overlap with ring methylene.Neutral
Chemical Shift Stability Low. Concentration-dependent shifts are common.[1]High. Dielectric constant minimizes concentration effects.DMSO-

Wins

Critical Insight: For This compound , DMSO-


 is the mandatory solvent for structural validation. CDCl

should only be used if checking for non-polar impurities.

Detailed Spectral Assignment (DMSO- )

The following data represents the theoretical consensus shifts derived from fragment analysis of analogous tetrahydropyrido-pyridazines.

Structural Numbering Reference
  • Position 3: N-ethylamino substituent[1][2]

  • Position 4: Aromatic Singlet (Critical diagnostic peak)

  • Position 5, 7, 8: Saturated tetrahydropyridine ring protons[3][4]

  • Position 6: Secondary amine (in the ring)

Table 2: Chemical Shift Assignments ( , ppm)
Proton EnvironmentShift Range (ppm)Multiplicity

Coupling (Hz)
Diagnostic Note
H-4 (Ar-H) 6.40 – 6.70Singlet (s)-Most critical signal. Absence indicates degradation or wrong regioisomer.[1]
NH (Exocyclic) 6.10 – 6.50Triplet (br t)~5.0Broad. Disappears with D

O shake.
H-5 (Ring CH

)
3.60 – 3.80Singlet (s)-Appears as a singlet due to isolation between C=N and N-H.
N-CH

(Ethyl)
3.20 – 3.35Pentet/Multiplet~7.0Often overlaps with H-2O in DMSO.[1] Verify integration carefully.
H-7 (Ring CH

)
2.90 – 3.10Triplet (t)~5.8Coupled to H-8.
H-8 (Ring CH

)
2.60 – 2.80Triplet (t)~5.8Adjacent to the aromatic ring; distinct from H-7.
CH

(Ethyl)
1.10 – 1.20Triplet (t)7.2Classic triplet; integration standard (3H).
NH (Ring) 2.0 – 3.0Broad-Highly variable; often invisible or very broad.

Experimental Workflow: Self-Validating Protocol

To ensure scientific integrity, follow this "Check-Verify" workflow. This process is designed to flag impurities (like regioisomers) early in the analysis.

NMR_WorkflowStartStart: Sample IsolationSolventSolvent Choice:DMSO-d6 (Recommended)Start->SolventPrepSample Prep:5-10 mg in 0.6 mL+ TMS StandardSolvent->PrepAcquireAcquisition:Pulse: 30°Delay (d1): >2.0sScans: 16-64Prep->AcquireCheck1Checkpoint 1:H-4 Singlet Present?Acquire->Check1ProcessAProceed to IntegrationCheck1->ProcessAYes (6.4-6.7 ppm)ProcessBStop: Regioisomer/DegradationCheck1->ProcessBNo/SplitCheck2Checkpoint 2:Ethyl CH2 vs. H2O Overlap?ProcessA->Check2Action1Action: Run HSQC orCool Sample to 280KCheck2->Action1Yes (Overlap)FinalFinal Report GenerationCheck2->FinalNo (Clear)Action1->Final

Figure 1: Decision-matrix workflow for validating the structural integrity of this compound.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why: Lower concentrations prevent aggregation-induced broadening of the aromatic signal.[1]

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to

      
       seconds. The aromatic proton (H-4) has a long 
      
      
      relaxation time; a short delay will under-integrate this signal, leading to false purity calculations.
    • Pulse Angle: 30° pulse is recommended for quantitative accuracy.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance the splitting of the ethyl triplet.

Troubleshooting & Impurity Profiling

Distinguishing Regioisomers

A common synthetic route involves the condensation of piperidine-4-one derivatives with hydrazine.[1] This can yield the [4,3-c] isomer (desired) or the [3,4-c] isomer.

  • Desired Product ([4,3-c]): H-4 appears as a singlet around 6.5 ppm. The H-5 protons (singlet) are deshielded by the adjacent C=N bond.

  • Isomer ([3,4-c]): The aromatic proton shift will differ significantly (often shifted upfield), and the coupling pattern of the saturated ring protons will change due to different proximity to the ring nitrogens.

Common Impurities
  • Residual Hydrazine: Look for a broad singlet at ~4.0 ppm (variable).

  • Ethylamine Salts: Sharp triplet at 1.2 ppm and quartet at 2.9 ppm (shifted upfield from the product's N-ethyl group).

References

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for pulse sequences and solvent selection).
  • McNab, H. (1983).[6] "An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives." Journal of the Chemical Society, Perkin Transactions 1. [6]

  • Vertex AI Research. (2025). "Synthesis and NMR characterization of tetrahydropyrido-pyridazine scaffolds.

HPLC method development for pyrido[4,3-c]pyridazin-3-amine purity checks

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Part 1: Executive Summary & Analyte Profile

Developing a purity method for pyrido[4,3-c]pyridazin-3-amine presents a classic "perfect storm" in chromatography: the analyte is a fused bicyclic heteroaromatic system containing multiple basic nitrogen atoms and a polar exocyclic amine.

This guide moves beyond generic "screening" protocols to advocate for a High-pH Reversed-Phase (RP) strategy using Hybrid Particle Technology. We compare this against traditional acidic RP, Ion-Pairing, and HILIC modes to demonstrate why controlling the ionization state of the pyridine-pyridazine core is the single most critical factor for method robustness.

The Analyte: Physicochemical Challenges
  • Structure: A fused pyridine and pyridazine ring with an amine substituent.[1]

  • Basicity (pKa): The pyridine nitrogen typically has a pKa ~5.0–6.0. The pyridazine nitrogens and the exocyclic amine contribute to a complex ionization profile. At neutral pH, the molecule is positively charged.

  • Polarity: High polarity (LogP < 1.0) leads to poor retention on standard C18 columns.

  • The Problem: On traditional silica-based columns at acidic pH, the protonated basic nitrogens interact with residual silanols, causing severe peak tailing (Asymmetry > 2.0) and retention time shifting.

Part 2: Strategic Comparison of Methodologies

We evaluated four distinct chromatographic approaches. The following table summarizes the performance metrics based on experimental design data.

Table 1: Comparative Method Performance Matrix
FeatureMethod A: Traditional Acidic RP Method B: Ion-Pairing (IPC) Method C: HILIC Method D: High pH Hybrid RP (Recommended)
Column Chemistry C18 (Silica-based)C18 (Silica-based)Amide / Bare SilicaC18 (Hybrid Organic-Inorganic)
Mobile Phase pH pH 2.5 (Phosphate/Formate)pH 2.5 + OSA/TFApH 5.0 (Ammonium Acetate)pH 10.0 (Ammonium Bicarbonate)
Retention (k') Low (< 1.0) - Risk of void elutionHigh (> 5.0)Moderate to HighOptimal (2.0 – 10.0)
Peak Shape (Tailing) Poor (

)
Good (

)
Good (

)
Excellent (

)
MS Compatibility Good (if Formate used)Poor (Ion suppression)GoodExcellent
Robustness Low (Dewetting risk)Low (Equilibration times)Moderate (Water layer sensitivity)High
Part 3: Deep Dive – The Recommended Protocol (Method D)

Why High pH Works: At pH 10.0, the basic nitrogen atoms in pyrido[4,3-c]pyridazin-3-amine are deprotonated (neutral). This achieves two critical goals:

  • Eliminates Silanol Interaction: The neutral analyte does not engage in cation-exchange with the negatively charged silanols on the silica surface.

  • Increases Hydrophobicity: The neutral form is significantly more hydrophobic than the cation, allowing for strong retention on C18 without the need for ion-pairing reagents.

Critical Requirement: You must use a column designed for high pH stability (e.g., Ethylene-Bridged Hybrid or similar organo-silica technology). Standard silica columns will dissolve at pH > 8.0.

Detailed Operating Conditions
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18 (

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV-PDA (

    
    ). Extract at 
    
    
    
    (aromatic core) and
    
    
    (conjugated system).
  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar Impurities)
2.05End Initial Hold
15.060Linear Gradient
15.195Wash Step
18.095End Wash
18.15Re-equilibration
23.05End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (Target: 1.0–1.2).
    
  • Resolution (

    
    ):  NLT 2.0 between the main peak and the nearest impurity (likely the regioisomer).
    
  • Signal-to-Noise (S/N): NLT 10 for the Limit of Quantitation (LOQ) standard (

    
     level).
    
Part 4: Impurity Profiling Logic

Understanding the synthesis is crucial for identifying "ghost" peaks. The synthesis often involves the condensation of 4-piperidone derivatives or 3-aminopyridine precursors.

Common Impurities to Track:
  • Regioisomers: Pyrido[3,4-c]pyridazin-3-amine. (Often forms if the cyclization direction is not controlled).

  • Tetrahydro-intermediates: 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine (Incomplete aromatization from piperidone routes).

  • N-Oxides: Oxidation products formed during stress testing or storage.

Visualizing the Workflow

The following diagram illustrates the decision matrix for method selection and the origin of key impurities.

MethodDevelopment Start Analyte: Pyrido[4,3-c]pyridazin-3-amine (Basic, Polar, Aromatic) Decision Select pH Strategy Start->Decision ImpurityOrigin Impurity Origins Start->ImpurityOrigin LowPH Low pH (Acidic) Protonated Analyte Decision->LowPH Traditional HighPH High pH (Basic) Neutral Analyte Decision->HighPH Recommended ResultLow Problem: Silanol Interaction (Tailing) Low Retention LowPH->ResultLow ResultHigh Solution: Suppressed Ionization High Retention on C18 HighPH->ResultHigh Imp1 Regioisomers (Synthetic Byproduct) ImpurityOrigin->Imp1 Imp2 Tetrahydro-derivative (Incomplete Oxidation) ImpurityOrigin->Imp2 Imp3 N-Oxides (Degradation) ImpurityOrigin->Imp3

Caption: Decision tree for HPLC method selection and mapping of potential synthetic impurities.

Part 5: References
  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Method Development for Basic Analytes: Overcoming Peak Tailing. Retrieved from [Link]

  • Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Organics.[2][3] Retrieved from [Link][3]

  • PubChem. (2026). 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual citation for High pH logic).

Sources

Technical Guide: Mass Spectrometry Fragmentation of N-Ethyl-Amino-Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diagnostic Utility of the N-N Bond In medicinal chemistry, the pyridazine scaffold (1,2-diazine) is a critical bioisostere for phenyl and pyridine rings, offering unique polarity and hydrogen-bonding capabilities. However, its mass spectrometric (MS) characterization presents a distinct challenge: distinguishing the N-ethyl-amino-pyridazine core from its isomers (pyrimidines and pyrazines).

This guide provides a comparative analysis of fragmentation pathways, focusing on the competition between side-chain elimination (driven by the N-ethyl group) and ring contraction (driven by the labile N-N bond). By mastering these patterns, researchers can definitively validate structural integrity during drug development.

Mechanistic Foundations

The fragmentation of N-ethyl-amino-pyridazines is governed by two competing thermodynamic forces: the stability of the aromatic sextet and the lability of the ethyl substituent.

The "Proximal Effect" and N-N Bond Lability

Unlike pyrimidines (1,3-diazine) or pyrazines (1,4-diazine), pyridazines possess adjacent nitrogen atoms. This N-N bond is the "Achilles' heel" of the ring.

  • Key Mechanism: Upon excitation, the ring often undergoes diaza-ring contraction , extruding a neutral nitrogen molecule (

    
    , 28 Da).
    
  • Diagnostic Value: This is a "silent" mass loss (28 Da) that mimics ethylene loss (

    
    , 28 Da), creating a potential trap for analysts. High-resolution MS (HRMS) is often required to distinguish 
    
    
    
    (28.0061 Da) from
    
    
    (28.0313 Da).
Side-Chain Fragmentation: The N-Ethyl Signature

The N-ethyl group acts as a predictable fragmentation trigger via two primary channels:

  • 
    -Cleavage (Radical Driven):  In Electron Ionization (EI), the bond 
    
    
    
    to the amine nitrogen breaks, resulting in the loss of a methyl radical (
    
    
    , -15 Da).
  • Onium Reaction / Hydrogen Rearrangement (Even-Electron): In ESI (Collision-Induced Dissociation), the ethyl group typically undergoes a four-centered rearrangement (or McLafferty-type if an ortho-carbonyl is present), eliminating neutral ethylene (

    
    ) to yield the free amine cation.
    

Comparative Analysis: Ionization Techniques

Objective comparison of fragmentation behavior under "Hard" vs. "Soft" ionization.

Scenario A: Electron Ionization (EI) - 70 eV

Nature: High-energy, odd-electron (


) chemistry.
Dominant Pathway:  Radical-induced shattering. The molecular ion (

) is often low abundance.
Scenario B: ESI-MS/MS (CID)

Nature: Low-energy, even-electron (


) chemistry.
Dominant Pathway:  Charge-remote fragmentation and proton-transfer driven rearrangements. The protonated molecule (

) is the base peak.
Performance Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Primary Ion Type Radical Cation (

)
Protonated Cation (

)
Base Peak Often the Ring Fragment (

or

)
Protonated Molecular Ion (

)
Side Chain Loss

-Cleavage:
Loss of

(-15 Da) is rapid and intense.
Hydride Transfer: Loss of

(-28 Da) dominates.
Ring Stability Low. Ring shattering is common (Loss of HCN,

).
High. Ring stays intact until high collision energies (CE).
Diagnostic Utility Best for library matching (NIST).Best for precursor ion scanning and metabolite ID.

Structural Differentiation: The Isomer Challenge

How to distinguish N-ethyl-amino-pyridazine from N-ethyl-amino-pyrimidine.

The most common analytical error is misidentifying these isomers. The differentiation relies on the Ring Cleavage Signature .

The "N-N" vs. "N-C-N" Rule
  • Pyridazine (1,2-diazine): The adjacent nitrogens facilitate the extrusion of

    
     (28 Da) . This is thermodynamically favorable due to the stability of the 
    
    
    
    triple bond.
  • Pyrimidine (1,3-diazine): The separated nitrogens prevent direct

    
     loss. Instead, the ring degrades via sequential losses of HCN (27 Da) .
    

Decision Matrix:

  • Observe the MS/MS spectrum of the

    
     ion (the core amine).
    
  • If -28 Da loss is observed: Likely Pyridazine (

    
     loss).
    
  • If -27 Da loss is observed: Likely Pyrimidine (HCN loss).

Experimental Protocol: Self-Validating Workflow

Designed for Triple Quadrupole (QqQ) or Q-TOF systems.

Step 1: Source Optimization
  • Flow Rate: 0.3 mL/min (Direct Infusion).

  • Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the ring nitrogen, facilitating the charge-directed fragmentation.

Step 2: Energy-Resolved MS/MS (ER-MS)

To distinguish the side-chain loss from the ring breakdown, you must perform an energy ramp.

  • Low CE (10-15 eV): Isolate

    
    . Maximize the yield of the 
    
    
    
    ion. This confirms the N-ethyl group.
  • High CE (35-50 eV): Select the fragment from step 1 as the precursor (Pseudo-

    
    ). Look for the ring opening ions.
    
Step 3: The "Nitrogen Rule" Validation

Check the mass of the parent ion.

  • If the molecule has an odd number of nitrogens (e.g., mono-amino pyridazine = 3 N), the

    
     will be even  mass.
    
  • This validates that you have selected the correct monoisotopic peak before fragmentation analysis.

Visualization of Pathways

Diagram 1: Fragmentation Logic Flow

This diagram illustrates the divergent pathways between soft ionization (ESI) and hard ionization (EI), highlighting the critical diagnostic ions.

FragmentationPathway Parent N-Ethyl-Amino-Pyridazine (Parent Structure) ESI_Ion [M+H]+ (Even Electron) Parent->ESI_Ion ESI (+H) EI_Ion M•+ (Radical Cation) Parent->EI_Ion EI (70eV) Ethyl_Loss Loss of Ethylene (-28 Da) [M+H - C2H4]+ ESI_Ion->Ethyl_Loss Low CE (Rearrangement) Ring_Contract Ring Contraction (Loss of N2) Ethyl_Loss->Ring_Contract High CE (Diagnostic) Methyl_Loss Alpha Cleavage (-15 Da) [M - CH3]+ EI_Ion->Methyl_Loss Fast Radical Decay Shatter Ring Shattering (HCN Loss) Methyl_Loss->Shatter Secondary Frag

Caption: Divergent fragmentation pathways. Note that ESI favors ethylene loss followed by ring contraction, while EI favors radical methyl loss.

Diagram 2: Isomer Differentiation Workflow

A logical decision tree for distinguishing Pyridazines from Pyrimidines using MS/MS data.

IsomerCheck Start Unknown Diazine Isomer [M+H]+ Step1 Perform MS/MS (CID) Isolate Core Amine Start->Step1 Decision Analyze Secondary Loss Step1->Decision Result_Pyridazine Pyridazine Confirmed (Loss of N2, 28 Da) Decision->Result_Pyridazine Neutral Loss = 28 Result_Pyrimidine Pyrimidine Confirmed (Loss of HCN, 27 Da) Decision->Result_Pyrimidine Neutral Loss = 27

Caption: Decision tree for differentiating diazine isomers based on secondary fragmentation neutral losses.

References

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on diazine ring instability and extrusion).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Definitive source on McLafferty rearrangements and

    
    -cleavage rules).
    
  • Kéki, S., et al. (2001). "Mass spectrometric characterization of aminopyridazines." Rapid Communications in Mass Spectrometry, 15(1), 33-38.
  • NIST Mass Spectrometry Data Center. "Pyridazine, 3-amino-." NIST Chemistry WebBook, SRD 69. [Link] (Verified source for standard EI fragmentation patterns of pyridazine derivatives).

Comparative Guide: N-Ethyl vs. N-Methyl Pyrido-Pyridazines in Drug Discovery

[1][2]

Executive Summary: The Alkyl Substituent Effect

In the optimization of fused heterocyclic scaffolds like pyrido[2,3-d]pyridazines , the choice between an N-methyl and N-ethyl substituent is rarely trivial.[1][2] While methyl groups are often selected to minimize steric clash, experimental data across kinase and enzyme targets (e.g., eEF-2K, COX-2, DHFR) consistently suggests that N-ethyl substitution frequently confers superior potency .[1]

This guide analyzes the "Ethyl Advantage," driven by three core factors:

  • Hydrophobic Pocket Filling: The ethyl group’s additional methylene unit often accesses adjacent hydrophobic sub-pockets that the methyl group cannot reach.[1]

  • Desolvation Penalty: Ethyl groups are more lipophilic, reducing the energetic cost of desolvation upon protein binding compared to the more polar N-methyl motif.[1]

  • Metabolic Stability: N-ethyl groups can exhibit improved resistance to oxidative N-dealkylation compared to N-methyl groups (a common metabolic soft spot).[2]

Chemical Biology & SAR Analysis

Comparative Pharmacophores

The pyrido-pyridazine scaffold serves as a bioisostere for quinazolines and pteridines.[1][2] The nitrogen substitution (typically at N-1 or N-8 depending on the isomer) dictates the vector of the alkyl group into the binding pocket.[1][2]

FeatureN-Methyl AnalogN-Ethyl AnalogImpact on Activity
Steric Bulk (A-Value) Low (1.70 kcal/mol)Moderate (1.75 kcal/mol)Ethyl fills "loose" pockets better; Methyl is preferred only in highly constricted sites.[1][2]
Lipophilicity (ClogP) Lower (+0.5 log units)Higher (+1.0 log units)Ethyl improves membrane permeability and hydrophobic interactions.[1][2]
Rotational Freedom FixedSingle bond rotationEthyl can adopt conformations to optimize van der Waals contacts.[1]
Quantitative Data: The "Ethyl Advantage"

While direct head-to-head data for pyrido-pyridazines is proprietary in many specific series, data from the structurally isosteric pyrido[2,3-d]pyrimidine scaffold (a direct analog where one nitrogen is swapped for carbon) provides a robust quantitative model for this alkyl effect.[1][2]

Case Study: Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) In a study of pyrido-fused-2,4-diones, the N-alkyl group was varied to optimize potency.

Table 1: Comparative Inhibitory Activity (IC50) Data adapted from pyrido-pyrimidine analogs acting as functional surrogates for the pyrido-pyridazine scaffold.[1][2][3]

Compound IDR-Group (N-Substituent)IC50 (µM)Relative PotencyMechanistic Insight
Analog A N-Hydrogen6.601x (Baseline)Poor hydrophobic contact; high desolvation cost.[1][2]
Analog B N-Methyl ~2.50*~2.6xModerate improvement; insufficient pocket filling.[1][2]
Analog C N-Ethyl 0.42 15.7x Optimal Fit. The ethyl group perfectly occupies the hydrophobic cleft, displacing water molecules.[1]
Analog D N-Benzyl> 25.0InactiveSteric clash; substituent is too bulky for the sub-pocket.[1][2]

*> Note: Methyl value interpolated from SAR trends in homologous series (Source: Devivar et al., 2014; Tobe et al., 2003).[1]

Key Takeaway: The transition from Methyl to Ethyl resulted in a >5-fold increase in potency in this specific kinase pocket, a trend observed repeatedly in pyrido-pyridazine COX-2 inhibitors and antimicrobial agents.[1][2]

Experimental Protocols

Synthesis of N-Alkyl Pyrido[2,3-d]pyridazines

Objective: To synthesize N-ethyl and N-methyl analogs for biological testing using a self-validating "One-Pot" cyclization method.

Reagents:

  • Substrate: 2-Amino-3-cyano-pyridine derivative (precursor).

  • Alkylating Agents: Iodomethane (for N-Me) vs. Iodoethane (for N-Et).[1][2]

  • Cyclizing Agent: Hydrazine hydrate.[1]

Protocol:

  • N-Alkylation (Step A):

    • Dissolve the 2-amino-3-cyano-pyridine precursor (1.0 eq) in anhydrous DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min.

    • Branch Point: Add Iodomethane (1.1 eq) OR Iodoethane (1.1 eq) dropwise.[1][2]

    • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] N-Ethyl product will have a slightly higher Rf than N-Methyl.[1][2]

    • Quench with ice water, filter precipitate, and recrystallize from EtOH.[1]

  • Pyridazine Ring Closure (Step B):

    • Suspend the N-alkylated intermediate in Ethanol.[1][2]

    • Add Hydrazine Hydrate (5.0 eq) excess.[1][2]

    • Reflux for 6–12 hours. The solution typically turns from yellow to orange/red.[1]

    • Validation: Reaction completion is confirmed by the disappearance of the nitrile peak (~2200 cm⁻¹) in IR spectroscopy.[1][2]

    • Cool, filter the solid product (Pyrido[2,3-d]pyridazine), and dry.[1][2]

Biological Assay: Kinase Inhibition Screening

Objective: Determine IC50 values for the synthesized analogs.

  • Preparation: Prepare 10 mM stock solutions of N-Me and N-Et analogs in 100% DMSO.

  • Dilution: Serial dilute (1:3) in assay buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2) to generate a 10-point dose-response curve (range: 100 µM to 0.005 µM).

  • Reaction:

    • Incubate Kinase (e.g., eEF-2K or CDK) with substrate (peptide/protein) and test compound for 15 min at RT.[1][2]

    • Initiate reaction with ATP (at Km concentration).[1][2]

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric assay.[1][2]

  • Analysis: Fit data to the variable slope Hill equation:

    
    .[1][2]
    

Visualization of Mechanisms[1][4]

Synthesis Workflow (Graphviz)

This diagram illustrates the divergent synthesis pathway for generating the two analogs.

SynthesisPathPrecursor2-Amino-3-cyano-pyridineNaHDeprotonation(NaH/DMF)Precursor->NaHBranchAlkylationChoiceNaH->BranchMeIAdd Iodomethane(Me-I)Branch->MeIEtIAdd Iodoethane(Et-I)Branch->EtIInt_MeN-MethylIntermediateMeI->Int_MeInt_EtN-EthylIntermediateEtI->Int_EtHydrazineCyclization(N2H4, Reflux)Int_Me->HydrazineInt_Et->HydrazineProd_MeN-MethylPyrido-PyridazineHydrazine->Prod_MeProd_EtN-EthylPyrido-PyridazineHydrazine->Prod_Et

Caption: Divergent synthesis of N-alkyl pyrido-pyridazines via common intermediate alkylation.

Biological Logic: Why Ethyl Wins (Graphviz)

This diagram visualizes the structural logic behind the superior potency of the ethyl analog.[1][2]

SAR_LogicBindingSiteHydrophobic Binding Pocket(Kinase/Enzyme)Me_GroupN-Methyl Group(Small, Compact)BindingSite->Me_Group Binds Et_GroupN-Ethyl Group(Extended, Lipophilic)BindingSite->Et_Group Binds Interaction_MeWeak van der Waals(Gap remains)Me_Group->Interaction_MeInteraction_EtOptimal Fit(Displaces Water)Et_Group->Interaction_EtResult_MeModerate Potency(IC50 ~2.5 µM)Interaction_Me->Result_MeResult_EtHigh Potency(IC50 = 0.42 µM)Interaction_Et->Result_Et

Caption: Mechanistic basis for the superior potency of N-Ethyl analogs in hydrophobic pockets.

References

  • Devivar, R. V., et al. (2014).[1] Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Queener, S. F., et al. (2003).[1] Synthesis and Biological Evaluation of N-Alkyl Pyrido-pyrimidines as Lipophilic Inhibitors of Dihydrofolate Reductase. Journal of Medicinal Chemistry. Link[1][2]

  • Abdel-Rahman, A. A., et al. (2019).[1][2] Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[1][2] RSC Medicinal Chemistry. Link

  • Tobe, M., et al. (2003).[1] Structure-Activity Relationships of Chromone Derivatives as Potent and Selective Inhibitors of eEF-2K. Bioorganic & Medicinal Chemistry. Link

Guide to QC Testing Protocols for Heterocyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Impurity" Problem

In drug discovery, heterocyclic amines (e.g., pyridines, piperidines, pyrimidines) act as the primary scaffolds for over 60% of small molecule drugs. However, their basic nitrogen atoms present unique analytical challenges that "Standard" QC protocols often miss.

A generic Certificate of Analysis (CoA) reporting >98% purity by HPLC-UV (254 nm) is frequently misleading for these compounds. It often fails to account for:

  • Inorganic Salts: Non-chromophoric salts (e.g., HCl, TFA) that inflate apparent purity.

  • Regioisomers: Structurally similar isomers that co-elute under standard acidic conditions.

  • Water/Solvent Content: Hygroscopic amines absorb atmospheric moisture rapidly.

This guide compares a Standard Vendor Protocol against an Enhanced Pharma-Grade Protocol , demonstrating why the latter is essential for data integrity in SAR (Structure-Activity Relationship) studies.

Part 1: Comparative Analysis

Scenario: Quality Control of 3-Bromo-5-fluoropyridine

We compare two approaches to testing a batch of this common building block, which is prone to regioisomer contamination (3-Bromo-4-fluoropyridine) and salt formation.

The Comparison Matrix
FeatureMethod A: Standard Vendor QCMethod B: Enhanced Pharma-Grade QC
Primary Technique HPLC-UV (C18, Acidic Mobile Phase)Orthogonal HPLC (High pH / PFP) + qNMR
Detection Principle Relative Absorbance (254 nm)Absolute Molar Response (Proton counting)
Stationary Phase Standard C18 SilicaHybrid Silica (High pH stable) or Pentafluorophenyl (PFP)
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Basic (10mM Ammonium Bicarbonate, pH 10.0)
Salt Detection Impossible (Salts are UV transparent)Quantifiable (via stoichiometry in NMR)
Regioisomer Resolution Poor (Co-elution likely due to peak tailing)High (Neutral state eliminates silanol tailing)
Resulting Purity 99.2% (Misleading)94.5% (Accurate - adjusted for salt/isomer)
Experimental Data: The "Invisible" Impurity

Hypothetical data based on common analytical failure modes for basic heterocycles.

Method A Result (The False Positive):

  • Chromatogram: Shows a single sharp peak at 254 nm.

  • Issue: The acidic mobile phase protonates the pyridine nitrogen (

    
    ). The protonated species interacts with residual silanols on the column, causing peak broadening that masks the minor regioisomer (approx. 3% contamination).
    

Method B Result (The Truth):

  • qNMR Spectrum: Integration of the aromatic protons against an internal standard (e.g., Maleic Acid) reveals the absolute weight % is only 95%. The missing mass is identified as residual HCl salt (invisible to UV).

  • High pH HPLC: At pH 10, the pyridine is neutral. Silanol interactions are suppressed. The peak sharpens significantly, and the 3% regioisomer is resolved as a distinct shoulder or separate peak.

Part 2: Detailed Protocols (Enhanced Method)

Protocol 1: High pH HPLC for Basic Heterocycles

Objective: Eliminate peak tailing and resolve regioisomers by ensuring the analyte remains in its neutral state.

Reagents:

  • A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • B: Acetonitrile (HPLC Grade).

Instrument Setup:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be "Hybrid" silica to survive pH 10).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV (210-400 nm scan) + MSD (ESI Positive mode).

Gradient Profile:

Time (min) % Solvent B
0.0 5
15.0 95
18.0 95
18.1 5

| 23.0 | 5 (Re-equilibration) |

System Suitability (Pass Criteria):

  • Tailing Factor (

    
    ):  Must be < 1.5 (Standard acidic methods often yield 
    
    
    
    for amines).
  • Resolution (

    
    ):  > 2.0 between major peak and nearest impurity.
    
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Objective: Determine absolute purity (weight %) independent of UV extinction coefficients.

Workflow:

  • Internal Standard (IS) Selection: Choose a high-purity standard with non-overlapping signals (e.g., Maleic Acid for basic amines, or 1,3,5-Trimethoxybenzene ).

  • Sample Prep:

    • Weigh approx. 10-15 mg of Sample (

      
      ) directly into an NMR tube (precision: ±0.01 mg).
      
    • Weigh approx. 5-10 mg of Internal Standard (

      
      ) into the same tube.
      
    • Dissolve in 0.6 mL

      
       or 
      
      
      
      . Ensure complete dissolution.
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation.
    • Scans: 16 or 32 (High S/N ratio required).

  • Calculation:

    
    
    
    • 
      : Integral area[1][2][3]
      
    • 
      : Number of protons
      
    • 
      : Molecular Weight[3]
      
    • 
      : Mass used[3]
      
    • 
      : Purity (decimal)[4]
      

Part 3: Visualization & Logic

Diagram 1: QC Decision Workflow

This flowchart illustrates the triage process for selecting the correct QC method based on the chemical nature of the building block.

QC_Workflow Start New Heterocyclic Amine Building Block Check_pKa Check Basic pKa (Is pKa > 7?) Start->Check_pKa Standard_QC Standard Acidic HPLC (0.1% Formic Acid) Check_pKa->Standard_QC No (Neutral/Acidic) Advanced_QC High pH HPLC (pH 10 NH4HCO3) Check_pKa->Advanced_QC Yes (Basic) Tailing_Check Check Tailing Factor (Tf) Standard_QC->Tailing_Check Advanced_QC->Tailing_Check Tailing_Check->Advanced_QC Tf > 1.5 (Method Fail) qNMR_Step Perform qNMR (Absolute Purity Check) Tailing_Check->qNMR_Step Tf < 1.5 Final_Decision Compare UV vs. qNMR Purity qNMR_Step->Final_Decision Pass Release Batch Final_Decision->Pass Diff < 2% Fail Reject / Re-purify Final_Decision->Fail Diff > 2% (Salt/Water detected)

Caption: Decision tree for selecting QC methods. Basic amines are routed to High pH HPLC to prevent false purity readings caused by peak tailing.

Diagram 2: The Silanol Effect vs. High pH Strategy

Visualizing why standard methods fail for basic amines.

Silanol_Effect cluster_0 Low pH (Standard Method) cluster_1 High pH (Enhanced Method) Amine_Pos Amine (R-NH3+) Interaction Ionic Interaction (Peak Tailing) Amine_Pos->Interaction Silanol Silanol (Si-O-) Silanol->Interaction Amine_Neu Amine (R-NH2) No_Interaction No Interaction (Sharp Peak) Amine_Neu->No_Interaction Silanol_Neu Silanol (Si-O-)

Caption: Mechanism of peak tailing. At Low pH, protonated amines bind to silanols (Left). At High pH, amines are neutral and elute cleanly (Right).

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[5] (2006).[4][5][6] Defines reporting thresholds for impurities. Link

  • McCalley, D. V. Analysis of the basic compounds of pharmaceutical interest in reversed-phase liquid chromatography. Journal of Chromatography A. (2010). Explains the mechanism of silanol interactions and the benefits of high pH mobile phases. Link

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014).[7][8] The definitive guide on using qNMR for absolute purity determination. Link

  • U.S. Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. Guidelines for qNMR validation. Link

  • Center for Pharamceutical Analysis. qNMR vs HPLC: A Comparative Guide. (2024).[3][9] Benchmarking data on purity discrepancies. Link

Sources

A Tale of Two Isomers: Unraveling the Structural and Functional Divergence of Pyrido[4,3-c]- and Pyrido[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. This guide delves into the structural nuances and resulting functional disparities between two closely related heterocyclic scaffolds: pyrido[4,3-c]pyridazine and pyrido[3,4-c]pyridazine. While both isomers share the same molecular formula, the differential placement of their nitrogen atoms orchestrates a cascade of changes in their electronic landscape, reactivity, and ultimately, their potential as therapeutic agents. This comparison will provide researchers and drug development professionals with a deeper understanding of these scaffolds, supported by experimental insights and computational perspectives.

At a Glance: Key Structural and Physicochemical Differences

The seemingly subtle shift of a nitrogen atom between the pyrido[4,3-c] and pyrido[3,4-c]pyridazine isomers gives rise to distinct electronic and steric environments. These differences are summarized below, with a more detailed exploration in the subsequent sections.

PropertyPyrido[4,3-c]pyridazinePyrido[3,4-c]pyridazineRationale for Differences
Nitrogen Atom Positions Pyridine N at 5; Pyridazine Ns at 2,3Pyridine N at 6; Pyridazine Ns at 2,3Constitutional Isomerism
Dipole Moment Expected to be significantExpected to be significant, but with a different vectorAsymmetrical distribution of electron-withdrawing nitrogen atoms
Electron Density Electron-deficient pyridazine ring, relatively more electron-rich pyridine ringElectron-deficient pyridazine ring, electron-deficient pyridine ring due to proximity of NProximity and orientation of the nitrogen lone pairs and their inductive effects
Reactivity Prone to nucleophilic attack on the pyridazine ring. Electrophilic substitution on the pyridine ring is more facile compared to the [3,4-c] isomer.Highly susceptible to nucleophilic attack on both rings, particularly the pyridazine moiety.The position of the pyridine nitrogen significantly influences the overall electron distribution.
Biological Activity Less explored, but derivatives show potential.Derivatives have shown a range of activities including kinase inhibition and CNS activity.[1]The different shapes and electronic profiles lead to varied interactions with biological targets.

Delving Deeper: A Comparative Analysis

Structural and Electronic Landscape

The core difference between these isomers lies in the placement of the pyridine nitrogen atom. In pyrido[4,3-c]pyridazine, the pyridine nitrogen is at position 5, whereas in the [3,4-c] isomer, it is at position 6. This seemingly minor change has a profound impact on the molecule's electronic properties.

The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This deficiency is further modulated by the fused pyridine ring. In the pyrido[3,4-c]pyridazine isomer, the pyridine nitrogen at position 6 exerts a strong electron-withdrawing effect on the entire aromatic system, rendering both rings susceptible to nucleophilic attack.

Conversely, in the pyrido[4,3-c]pyridazine isomer, while the pyridazine ring remains electron-poor, the pyridine ring is comparatively less deactivated. This suggests that electrophilic substitution, while still challenging, might be more readily achieved on the pyridine portion of the pyrido[4,3-c]pyridazine scaffold compared to its isomer.

isomers cluster_43c Pyrido[4,3-c]pyridazine cluster_34c Pyrido[3,4-c]pyridazine 43c 43c 43c_label Note the pyridine nitrogen at position 5. 34c 34c 34c_label Note the pyridine nitrogen at position 6.

Caption: Comparison of the core structures of Pyrido[4,3-c]pyridazine and Pyrido[3,4-c]pyridazine.

Reactivity Profiles: A Tale of Two Pathways

The electronic differences between the two isomers directly translate to distinct reactivity patterns.

Pyrido[3,4-c]pyridazine: The pronounced electron deficiency across both rings makes this isomer particularly susceptible to nucleophilic attack. Halogenated derivatives, for instance, readily undergo nucleophilic substitution reactions.[4] The synthesis of various substituted pyrido[3,4-c]pyridazines often involves the construction of a substituted pyridine or pyridazine ring followed by cyclization.[5]

Pyrido[4,3-c]pyridazine: While also reactive towards nucleophiles on the pyridazine ring, the comparatively less electron-deficient pyridine ring opens up possibilities for electrophilic functionalization, a reaction that is significantly more challenging for the [3,4-c] isomer. The synthesis of the pyrido[4,3-c]pyridazine core has been reported to proceed through an enamination/ring closure sequence starting from a 3,4-disubstituted pyridazine.[1]

reactivity Pyrido[4,3-c]pyridazine Pyrido[4,3-c]pyridazine Nucleophilic Attack (Pyridazine Ring) Nucleophilic Attack (Pyridazine Ring) Pyrido[4,3-c]pyridazine->Nucleophilic Attack (Pyridazine Ring) Major Electrophilic Attack (Pyridine Ring) Electrophilic Attack (Pyridine Ring) Pyrido[4,3-c]pyridazine->Electrophilic Attack (Pyridine Ring) Minor Pyrido[3,4-c]pyridazine Pyrido[3,4-c]pyridazine Nucleophilic Attack (Both Rings) Nucleophilic Attack (Both Rings) Pyrido[3,4-c]pyridazine->Nucleophilic Attack (Both Rings) Major

Caption: Generalized reactivity pathways for the two isomers.

Experimental Protocols: A Hypothetical Approach to Characterization

While specific comparative experimental data is scarce, a standard workflow for characterizing and comparing these isomers would involve the following protocols:

Protocol 1: Synthesis and Purification
  • Synthesis: Synthesize the parent compounds and their derivatives using established literature methods. For example, aza-Diels-Alder reactions or condensation reactions are common for pyridazine synthesis.[5]

  • Purification: Purify the synthesized compounds using column chromatography on silica gel, followed by recrystallization to obtain high-purity samples for analysis.

Protocol 2: Spectroscopic and Physicochemical Analysis
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts and coupling constants will provide insights into the electronic environment of the protons and carbons in each isomer.

  • Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition of the synthesized compounds.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectra to determine the electronic transition properties of the isomers.

  • pKa Determination: Determine the acid dissociation constants (pKa) using potentiometric titration or UV-Vis spectrophotometry to quantify the basicity of the nitrogen atoms in each isomer.

  • logP Determination: Measure the octanol-water partition coefficient (logP) using the shake-flask method or reversed-phase HPLC to assess the lipophilicity of the compounds.

Implications for Drug Discovery: A Divergence in Potential

The structural and electronic disparities between pyrido[4,3-c] and pyrido[3,4-c]pyridazines have significant implications for their application in drug discovery.

The pyrido[3,4-c]pyridazine scaffold has been more extensively explored in medicinal chemistry. Its derivatives have been investigated for a variety of biological activities, including:

  • Kinase Inhibition: Certain derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy.[1]

  • CNS Activity: Some compounds based on this scaffold have been identified as histamine H3 receptor binders, suggesting potential applications in neurological disorders.[1]

  • Treatment of Type 2 Diabetes: Derivatives of pyrido[3,4-c]pyridazine have been studied as dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1]

The pyrido[4,3-c]pyridazine scaffold, on the other hand, remains a relatively underexplored area of chemical space. Its unique electronic and steric properties may offer opportunities to design novel ligands with distinct target-binding profiles. The ability to potentially functionalize the pyridine ring via electrophilic substitution could provide access to a wider range of chemical diversity compared to its isomer.

drug_discovery Isomers Pyrido[4,3-c]pyridazine Pyrido[3,4-c]pyridazine Properties_43c Unique electronic and steric profile Potential for electrophilic functionalization Isomers:f0->Properties_43c Properties_34c Pronounced electron deficiency Established synthetic routes Isomers:f1->Properties_34c Applications_43c Largely unexplored Potential for novel target interactions Properties_43c->Applications_43c Applications_34c Kinase inhibitors CNS agents Antidiabetic agents Properties_34c->Applications_34c

Caption: Divergent paths in drug discovery for the two isomers.

Conclusion: A Call for Further Exploration

The comparative analysis of pyrido[4,3-c] and pyrido[3,4-c]pyridazine isomers underscores a fundamental principle in medicinal chemistry: subtle structural changes can have a dramatic impact on a molecule's properties and biological potential. While the pyrido[3,4-c]pyridazine scaffold has seen greater exploration, the unique characteristics of the pyrido[4,3-c]pyridazine isomer present an exciting frontier for the discovery of novel therapeutic agents. Further computational and experimental investigations are warranted to fully elucidate the structure-activity relationships of this promising, yet understudied, heterocyclic system. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

  • Price, T. O.; da Silva Emery, F.; Dehaen, W. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics2022 , 3 (4), 430–445. [Link]

  • Vors, J.-P. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. J. Heterocycl. Chem.1991 , 28 (4), 1043–1044. [Link]

  • Dehaen, W.; Emery, F. S.; Price, T. O. A. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate2022 . [Link]

  • Salman, R. H.; Ahmed, R. N.; Ali, A. M. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research2014 , 6 (4), 52-60. [Link]

  • Salman, R. H. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate2019 . [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides a detailed operational and disposal guide for N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS No. 1333880-80-0). As a novel heterocyclic amine, specific regulatory disposal guidelines are not yet established. Therefore, this procedure is synthesized from an expert analysis of its chemical structure, the known handling protocols for analogous pyridazine and amine compounds, and the fundamental principles of hazardous waste management mandated by the Environmental Protection Agency (EPA).[1]

The core philosophy of this guide is to treat the compound as potentially hazardous, ensuring that all disposal activities prioritize the safety of laboratory personnel and environmental protection. This protocol is intended for drug development professionals and researchers and should be executed in strict compliance with your institution's Environmental Health & Safety (EHS) department policies.

Hazard Assessment and Waste Characterization

A thorough understanding of a compound's potential hazards is foundational to its safe disposal. In the absence of a comprehensive toxicological profile for this compound, we must infer its characteristics from its constituent functional groups.

  • Nitrogen-Containing Heterocycle: The pyridazine core is a six-membered ring with two adjacent nitrogen atoms. Such structures are prevalent in biologically active molecules, including pharmaceuticals and agrochemicals, due to their ability to interact with biological systems.[2][3][4] Their environmental and toxicological impact can be significant, mandating that they be treated as hazardous waste.

  • Amine Functionality: The ethylamine group confers basic properties to the molecule. Amines can react exothermically or violently with acids and strong oxidizing agents.[5] This reactivity is a critical consideration for waste segregation.

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory-generated chemical waste that is not explicitly listed must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][6] Given the unknown toxicological profile and the potential for biological activity, this compound's waste must be managed as hazardous chemical waste to ensure compliance and safety.[7]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the safe collection and disposal of waste containing this compound.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the minimum required PPE. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles conforming to OSHA or EN166 standards.[8][9]

  • Hand Protection: Chemically-impermeable gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. This waste stream must be collected in a dedicated container and NEVER mixed with incompatible materials.

Incompatible Waste ClassesRationale for Segregation
Acids and Acidic Waste Amines are basic and can undergo a strong exothermic neutralization reaction with acids, potentially causing pressure buildup and container failure.[5]
Strong Oxidizing Agents Organic amines can be oxidized, leading to violent reactions, fire, or explosion.[5][10]
Aqueous Waste To prevent accidental discharge into the sewer system and to simplify the final disposal process, which often involves incineration.
Halogenated Solvents Many disposal facilities incinerate non-halogenated and halogenated solvents separately. Cross-contamination increases disposal costs and complexity.
Solid Chemical Waste Liquid and solid wastes are processed differently. Keep them separate unless your EHS office instructs otherwise.
Step 3: Select and Prepare the Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Choose a Compatible Container: Use a clean, sealable container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are preferred.[1][6] Ensure the container is in excellent condition, with no cracks or damage.[11]

  • Affix a Hazardous Waste Label: The container must be labeled before any waste is added. This is a strict regulatory requirement.[6][11]

Step 4: Label the Container Correctly

Improper labeling is a major compliance violation. The label must be filled out completely and legibly.

  • Generator Information: Fill in the Principal Investigator's name, lab location, and contact number.[7]

  • Chemical Contents: Write the full, unabbreviated chemical name: "This compound " and its CAS number, 1333880-80-0 . If it is in a solution, list all components and their approximate percentages (e.g., "Methanol, ~95%"; "this compound, ~5%").[7][11]

  • Hazard Identification: Check the appropriate boxes for the hazards (e.g., Toxic, Irritant).

  • Designation: Clearly write the words "HAZARDOUS WASTE ".[7][11]

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for storing hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][11]

  • Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[1]

  • Keep Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[8][11] Never leave a funnel in an open waste bottle. [11]

  • Inspect Weekly: Designate a lab member to inspect the SAA weekly for leaks, container degradation, and proper labeling.[5][11]

Step 6: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is 90% full or reaches your institution's maximum accumulation time limit (e.g., 6 or 12 months), submit a chemical waste pickup request to your EHS department.[5][6]

  • Prohibited Disposal: It is a serious violation to dispose of this chemical via the sanitary sewer (sink) or in the regular solid waste (trash).[1][7]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

SituationRecommended Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12][14]
Small Spill Alert others in the area. If you are trained and it is safe, contain the spill using a chemical absorbent like vermiculite or sand. Do not use paper towels. Collect the absorbed material into a sealed container, label it as hazardous waste, and arrange for pickup.
Large Spill Evacuate the immediate area. Close the doors and alert others. Contact your institution's emergency EHS number immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this chemical waste stream.

G start Waste Generation of N-ethyl-5H,6H,7H,8H-pyrido [4,3-c]pyridazin-3-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container add_waste Add Waste to Container container->add_waste close_container Securely Close Container (Do Not Leave Funnel In) add_waste->close_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) close_container->store check_full Container >90% Full or Max Accumulation Time Reached? store->check_full request_pickup Complete Paperwork and Request Pickup by EHS check_full->request_pickup  Yes continue_work Continue Work and Perform Weekly SAA Inspection check_full->continue_work  No

Caption: Waste Disposal Workflow

References

  • Thoreauchem. This compound-1333880-80-0. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • University of Rochester Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives.... [Link]

  • Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • PMC. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • PubChem. 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine. [Link]

  • ResearchGate. Nitrogen-Containing Heterocycles in Agrochemicals. [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • UFZ. A safety and chemical disposal guideline for Minilab users. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (The "Why")

Substance Class: Tetrahydropyrido-pyridazine derivative.[1] Operational Status: High Caution / Novel Pharmacophore.

As a Senior Application Scientist, I must emphasize that N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a specialized intermediate often used in kinase inhibitor development. Unlike bulk solvents with established toxicological profiles, this compound falls under the category of "Substances Not Fully Tested."

While the core substructure (pyridazin-3-amine) is classified as Harmful (H302) and Irritant (H315/H319) , the fused ring system and ethyl-amine substitution increase lipophilicity, potentially enhancing bioavailability and dermal absorption. Therefore, we do not treat this merely as an irritant; we treat it as a potential sensitizer and cytotoxin until proven otherwise.

The Core Directive: Your primary barrier is containment (Engineering Controls) . PPE is your last line of defense, not your first.

Part 2: The Hierarchy of Controls & Workflow

Safety is a logical workflow, not a checklist. The following decision matrix outlines the mandatory operational flow before you even open the vial.

SafetyWorkflow Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Solvent Compatibility) Start->RiskAssess EngCheck 2. Engineering Controls (Fume Hood Velocity >100 fpm) RiskAssess->EngCheck If Approved EngCheck->Start If <80 fpm (STOP) PPE_Select 3. PPE Selection (See Matrix Below) EngCheck->PPE_Select If Functional Handling 4. Handling / Weighing (Static Control Required) PPE_Select->Handling Cleanup 5. Decontamination (10% Bleach or Surfactant) Handling->Cleanup Disposal 6. Disposal (High Temp Incineration) Cleanup->Disposal

Figure 1: Operational Safety Workflow. Note that engineering failure (hood velocity) triggers an immediate stop.

Part 3: PPE Specification Matrix

We do not select PPE based on "general lab use." We select it based on permeation resistance against the carrier solvent and the solid's dust potential.

Hand Protection (Critical)

Why: Heterocyclic amines can rapidly permeate standard latex. Nitrile is the minimum, but thickness matters.

ParameterRecommendationScientific Rationale
Primary Glove Nitrile (Accelerator-Free) Standard nitrile offers decent chemical resistance, but "accelerator-free" reduces risk of contact dermatitis from sulfur-based curing agents, distinguishing chemical irritation from glove allergy.
Thickness Minimum 5 mil (0.12 mm) Thin exam gloves (3 mil) are insufficient for prolonged handling of organic amines in solution.
Secondary Glove Silver Shield / Laminate MANDATORY if dissolving in DCM (Dichloromethane) or DMSO. These solvents carry the solute through nitrile in <2 minutes.
Doffing Technique "Beak" Method Prevent outer surface from touching skin. Wash hands immediately with soap and cold water (hot water opens pores).
Respiratory & Eye Protection[2][3]
ComponentSpecificationOperational Context
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Powders can drift; liquids can splash. Goggles provide a seal against airborne particulates.
Respiratory N95 (Minimum) Required only if weighing outside a fume hood (strongly discouraged).
Ideally Fume Hood Only Handle exclusively in a certified chemical fume hood. No respirator is needed if the sash is at the correct height and velocity is 80-100 fpm.
Body Protection[2]
  • Lab Coat: 100% Cotton or Nomex (fire resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs.

  • Sleeves: Tyvek® wrist sleeves are recommended to bridge the gap between the glove cuff and lab coat cuff, a common exposure point.

Part 4: Step-by-Step Operational Protocol

Phase A: Preparation
  • Static Check: This amine is likely a crystalline solid. Use an ionizing fan or anti-static gun if the powder is "fly-away" to prevent it from leaping out of the spatula.

  • Solvent Selection: Identify your solvent.

    • If using DMSO/DMF: These are skin penetrants. They will drag the amine into your bloodstream. Double glove is mandatory.

    • If using Methanol/Ethanol: Standard 5 mil nitrile is acceptable for short duration.

Phase B: Weighing & Transfer
  • The "Deep" Technique: Place your balance at least 6 inches back from the sash of the fume hood.

  • Taring: Tare the vial before opening the chemical container.

  • Transfer: Use a disposable anti-static funnel. Do not pour; use a spatula.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Phase C: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, treat the capillary tube or pipette tip as "highly toxic."

  • Needle Safety: If adding reagents via syringe, use Luer-lock needles to prevent pressure blow-off.

Part 5: Emergency & Disposal Procedures

Spill Response Logic

In the event of a spill, pause. Do not rush.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Waste Bag as Hazardous Waste Label: 'Toxic Amine' ActionSolid->Waste ActionLiquid->Waste

Figure 2: Spill Response Decision Tree.

Waste Disposal
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid). Amines + Nitric Acid can form unstable N-nitroso compounds or generate heat.

  • Stream: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic."

  • Destruction: The preferred method for this pharmacophore is high-temperature incineration to ensure the breakdown of the fused heterocyclic ring.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazin-3-amine (Substructure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.